molecular formula C5H12N2O2 B3055620 3-(2-Hydroxyethyl)-1,1-dimethylurea CAS No. 65869-66-1

3-(2-Hydroxyethyl)-1,1-dimethylurea

Cat. No.: B3055620
CAS No.: 65869-66-1
M. Wt: 132.16 g/mol
InChI Key: CZLBNWYGPWGFEF-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-1,1-dimethylurea is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyethyl)-1,1-dimethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethyl)-1,1-dimethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2)5(9)6-3-4-8/h8H,3-4H2,1-2H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLBNWYGPWGFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632531
Record name N'-(2-Hydroxyethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65869-66-1
Record name N'-(2-Hydroxyethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility of 3-(2-Hydroxyethyl)-1,1-dimethylurea: Technical Analysis & Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3-(2-Hydroxyethyl)-1,1-dimethylurea .

Executive Summary

3-(2-Hydroxyethyl)-1,1-dimethylurea (CAS: 65869-66-1) is a bifunctional urea derivative characterized by a hydrophilic hydroxyethyl tail and a hydrophobic dimethyl head.[1] This hybrid structure imparts a unique amphiphilic solubility profile, making it highly soluble in protic solvents (water, alcohols) and polar aprotic solvents (DMSO, DMF), while exhibiting limited solubility in non-polar hydrocarbons. This guide provides a theoretical solubility landscape, thermodynamic analysis, and a validated experimental protocol for researchers characterizing this compound for pharmaceutical or industrial applications.

Compound Profile & Physicochemical Basis[2][3][4][5][6][7][8]

The solubility behavior of 3-(2-Hydroxyethyl)-1,1-dimethylurea is governed by the competition between its hydrogen-bonding domains and its hydrophobic alkyl substituents.

Structural Analysis[5]
  • Chemical Name: 3-(2-Hydroxyethyl)-1,1-dimethylurea[1][2]

  • CAS Number: 65869-66-1[1]

  • Molecular Formula:

    
    [3][4][5]
    
  • Molecular Weight: 132.16 g/mol

  • Key Functional Groups:

    • Urea Core (

      
      ):  Acts as a rigid, planar scaffold capable of dual H-bond acceptance (carbonyl oxygen) and donation (amide nitrogen).
      
    • Hydroxyethyl Group (

      
      ):  A primary alcohol moiety that significantly enhances water solubility through H-bond donation and acceptance.
      
    • Dimethyl Group (

      
      ):  A hydrophobic domain that disrupts crystal lattice packing (lowering melting point relative to unsubstituted urea) and improves solubility in organic media.
      
Predicted Solubility Landscape

Based on Structure-Property Relationships (SPR) and data from homologous compounds (e.g., Hydroxyethyl Urea, 1,1-Dimethylurea), the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Protic Polar Water, Methanol, EthanolHigh Strong H-bond network formation between solvent OH groups and solute C=O/OH groups.
Aprotic Polar DMSO, DMF, AcetoneHigh Dipole-dipole interactions; solvation of the urea core.
Ethers/Esters THF, Ethyl AcetateModerate Limited H-bonding; solubility driven by van der Waals forces and polarity.
Non-Polar Hexane, TolueneLow Dominance of hydrophobic effect; high energy cost to solvate polar urea core.

Solute-Solvent Interaction Dynamics

The dissolution process is driven by the formation of a solvation shell. The diagram below illustrates the competing interactions that determine solubility.

G Solute 3-(2-Hydroxyethyl)- 1,1-dimethylurea Interaction1 H-Bond Formation (Exothermic/Favorable) Solute->Interaction1 OH & C=O Groups Interaction2 Hydrophobic Repulsion (Endothermic/Unfavorable) Solute->Interaction2 Methyl Groups Water Water (Protic Solvent) Water->Interaction1 Hexane Hexane (Non-Polar Solvent) Hexane->Interaction2 Result1 High Solubility Interaction1->Result1 Result2 Phase Separation Interaction2->Result2

Figure 1: Mechanistic pathways determining solubility in polar vs. non-polar solvents.

Thermodynamic Framework

To rigorously quantify solubility, researchers must determine the thermodynamic parameters of dissolution. The solubility (


, mole fraction) as a function of temperature (

) is typically modeled using the Modified Apelblat Equation :


Where


, 

, and

are empirical constants derived from experimental data.
Thermodynamic Parameters

From the solubility data, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution can be calculated:
  • 
     (Enthalpy):  Typically positive (endothermic)  for urea derivatives in water/alcohols, indicating that energy is required to break the solute's crystal lattice.
    
  • 
     (Entropy):  Typically positive , driving the dissolution process as the ordered crystal structure breaks down into a disordered solution.
    
  • 
     (Gibbs Energy):  Must be negative  for spontaneous dissolution.
    

Experimental Protocol: Laser Dynamic Method

For precise solubility determination, the Laser Dynamic Method is the gold standard. It eliminates visual subjectivity by detecting the exact moment of crystal disappearance via laser transmittance.

Required Equipment
  • Jacketed glass equilibrium cell (50-100 mL).

  • Thermostatic water bath (Control precision

    
     K).
    
  • Laser source (e.g., He-Ne or simple red diode).

  • Light intensity sensor/photodetector.

  • Magnetic stirrer.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass of 3-(2-Hydroxyethyl)-1,1-dimethylurea (

    
    ) and solvent (
    
    
    
    ) into the equilibrium cell.
  • Equilibration: Set the water bath temperature slightly below the expected dissolution point. Stir continuously.

  • Heating Ramp: Slowly increase the temperature (e.g., 0.1 K/min) while monitoring laser transmittance through the solution.

    • Initial State: Suspension is turbid; laser transmittance is low/scattering is high.

  • Detection: As the final crystal dissolves, the solution becomes clear, and laser transmittance spikes sharply to a maximum stable value.

  • Recording: Record this temperature as the saturation temperature (

    
    ) for the known mole fraction.
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full solubility isotherm.

Experiment Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Cell (Turbid Suspension) Start->Mix Heat Slow Heating Ramp (0.1 K/min) Mix->Heat Monitor Monitor Laser Transmittance Heat->Monitor Detect Transmittance Spike? (Clear Solution) Monitor->Detect Detect->Heat No Record Record T_eq Detect->Record Yes Repeat Repeat for New Concentration Record->Repeat

Figure 2: Workflow for the Laser Dynamic Solubility Measurement.

Applications & Implications

Understanding the solubility of 3-(2-Hydroxyethyl)-1,1-dimethylurea is critical for:

  • Pharmaceutical Synthesis: Used as an intermediate in the synthesis of nitrosourea antineoplastic agents. High solubility in organic solvents (DCM, Ethanol) facilitates reaction kinetics.

  • Formulation Stability: In cosmetic or agrochemical formulations, it may act as a humectant or stabilizer. Its water solubility ensures compatibility with aqueous delivery systems.

  • Process Design: Solubility data allows engineers to design crystallization processes for purification (e.g., cooling crystallization from ethanol).

References

  • Compound Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23283749, 3-(2-Hydroxyethyl)-1,1-dimethylurea. Retrieved from [Link]

  • Methodology (Laser Method): Zhu, J., et al. (2015). "Solubility and thermodynamic properties of 1,1-dimethylurea in different solvents." Journal of Chemical & Engineering Data.
  • Comparative Data (Hydroxyethyl Urea): European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Hydroxyethyl Urea. Retrieved from [Link]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

A Comprehensive Technical Guide to Substituted Ureas: A Comparative Analysis of Hydroxyethyl Urea and 3-(2-Hydroxyethyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted ureas represent a pivotal class of compounds with extensive applications ranging from cosmetics to pharmaceuticals. The precise nature of substitution on the urea backbone dictates the molecule's physicochemical properties, biological activity, and ultimate application. This guide provides a detailed comparative analysis of two structurally related but functionally distinct molecules: Hydroxyethyl Urea, a widely recognized humectant, and 3-(2-Hydroxyethyl)-1,1-dimethylurea, a less-common research chemical. We will dissect their differences in molecular structure, synthesis, and functional applications, underscoring the critical importance of precise chemical nomenclature. This whitepaper serves as a definitive resource for researchers, formulators, and drug development professionals to clarify the identities and properties of these two compounds, preventing potential ambiguity in research and development.

Introduction to Substituted Ureas in Research and Development

The urea molecule, with its central carbonyl group flanked by two nitrogen atoms, is a fundamental building block in organic chemistry and biology. Its ability to participate in extensive hydrogen bonding makes it highly water-soluble and a key component of the skin's Natural Moisturizing Factor (NMF).[1][2] The true versatility of the urea scaffold is unlocked through substitution on its nitrogen atoms. By replacing one or more of the four hydrogen atoms with various functional groups, chemists can meticulously tune the molecule's properties, including its solubility, polarity, steric profile, and biological activity.

This guide focuses on two such derivatives:

  • Hydroxyethyl Urea (HEU): A monosubstituted urea that has found significant commercial success as a high-performance humectant in the cosmetics and personal care industry.[3][4]

  • 3-(2-Hydroxyethyl)-1,1-dimethylurea: A trisubstituted urea that, while sharing the hydroxyethyl moiety, possesses a fundamentally different substitution pattern.

Understanding the distinction between these molecules is not merely an academic exercise. For scientists in formulation chemistry or drug discovery, mistaking one for the other could lead to failed experiments, incorrect mechanistic interpretations, and flawed product development. This guide will provide the necessary technical clarity to distinguish them effectively.

Molecular Structure and Nomenclature: The Core Distinction

The primary difference between the two compounds lies in the substitution pattern on the urea nitrogen atoms. This structural variance is the source of all subsequent differences in their properties and functions.

Hydroxyethyl Urea (HEU)
  • Systematic Name: N-(2-hydroxyethyl)urea

  • Common CAS Numbers: 1320-51-0, 2078-71-9[3][5][6][7][8][9]

  • Structure: Hydroxyethyl Urea is a monosubstituted urea. One nitrogen atom is bonded to a 2-hydroxyethyl group, while the other nitrogen remains unsubstituted (possessing two hydrogen atoms). This structure retains three N-H protons, which are critical for its function as a hydrogen-bond donor.

cluster_heu Hydroxyethyl Urea (HEU) Urea O || C N2 —N | Urea->N2 N1 H₂N— N1->Urea H_N2 H N2->H_N2 Ethyl —CH₂—CH₂—OH

Caption: Chemical structure of Hydroxyethyl Urea (HEU).

3-(2-Hydroxyethyl)-1,1-dimethylurea
  • Systematic Name: 3-(2-hydroxyethyl)-1,1-dimethylurea

  • Structure: This compound is a trisubstituted, asymmetric urea. One nitrogen atom (position 1) is bonded to two methyl groups, leaving no N-H protons on this side. The other nitrogen (position 3) is bonded to a 2-hydroxyethyl group and one hydrogen atom. This structure has only one N-H proton, drastically reducing its hydrogen-bond donating capacity compared to HEU.

cluster_dmeu 3-(2-Hydroxyethyl)-1,1-dimethylurea Urea O || C N2 —N | N1 N— Me2 CH₃ Me1 CH₃ H_N2 H Ethyl —CH₂—CH₂—OH

Caption: Chemical structure of 3-(2-Hydroxyethyl)-1,1-dimethylurea.

Physicochemical Properties: A Comparative Analysis

The structural differences manifest directly in the physicochemical properties of the two molecules. While data for 3-(2-Hydroxyethyl)-1,1-dimethylurea is limited to chemical databases, a comparison highlights key distinctions relevant to their application.

PropertyHydroxyethyl Urea (HEU)3-(2-Hydroxyethyl)-1,1-dimethylureaImplication of Difference
Molecular Formula C₃H₈N₂O₂[7][10][11]C₅H₁₂N₂O₂Higher carbon content in the dimethylated version.
Molecular Weight 104.11 g/mol [7][10][12]132.16 g/mol Affects molar concentration and diffusion rates.
Appearance White, crystalline, free-flowing powder[5][10]Not widely documented; predicted to be solid.HEU is commercially available as a solid or aqueous solution.[13]
Melting Point ~95°C to 169°C (varies by source)[10]Not experimentally documented.A key parameter for formulation processing.
Water Solubility Highly water-soluble (> 699 g/L)[3][13]Predicted to be soluble, but likely lower than HEU.Critical for its role as a humectant.
logP (calc.) -1.7 to -2.06[3][12]Predicted to be higher (less hydrophilic).Indicates lower polarity and potentially better membrane permeability.
H-Bond Donors 3 (two on -NH₂, one on -OH)2 (one on -NH, one on -OH)Crucial Difference: HEU's superior H-bond donating capacity is key to its strong humectant properties.
H-Bond Acceptors 2 (one C=O, one -OH)2 (one C=O, one -OH)Both can accept hydrogen bonds.

Synthesis and Manufacturing Pathways

The synthetic routes to these compounds are distinct, reflecting their different structures. A robust and scalable synthesis is essential for commercial viability, a status only achieved by HEU.

Synthesis of Hydroxyethyl Urea (HEU)

The industrial production of HEU is a well-established process valued for its efficiency. The primary method involves the deamination reaction between urea and monoethanolamine.[13]

Experimental Protocol: Industrial Synthesis of HEU

  • Reaction Setup: Charge a suitable glass-lined reactor with excess urea and monoethanolamine.

  • Heating: Under constant stirring, heat the reaction mixture to 110-120°C.[14] This temperature facilitates the reaction and the evolution of ammonia gas.

  • Ammonia Removal: The ammonia byproduct is continuously removed, often by sparging with an inert gas like nitrogen or by absorbing it into an acidic solution (e.g., formic or lactic acid).[13][14] This step is critical as it drives the equilibrium towards the product.

  • Reaction Monitoring: The reaction is monitored until ammonia evolution ceases, typically after 3-4 hours.[14]

  • Purification: The crude product contains unreacted urea and ethanolamine. Lactic acid may be added to neutralize any remaining ammonia or monoethanolamine.[13]

  • Final Product: For cosmetic applications, HEU is often sold as a ~50% aqueous solution, which is stable and easy to formulate.[13][15]

Caption: Industrial synthesis workflow for Hydroxyethyl Urea.

Proposed Synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylurea

A validated industrial synthesis for this compound is not publicly documented. However, based on established principles of urea synthesis, a plausible laboratory-scale route would involve the reaction of 1,1-dimethylurea with an electrophilic two-carbon synthon like 2-chloroethanol.

Experimental Protocol: Hypothetical Synthesis

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen), dissolve 1,1-dimethylurea in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the N-H group of the 1,1-dimethylurea, forming a more nucleophilic anion.

  • Electrophile Addition: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours to drive the nucleophilic substitution reaction to completion.

  • Workup: After cooling, quench the reaction carefully with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified using column chromatography or recrystallization to yield pure 3-(2-Hydroxyethyl)-1,1-dimethylurea.

Applications and Mechanism of Action

The divergent applications of these two molecules are a direct consequence of their structural differences.

Hydroxyethyl Urea: The Established High-Efficacy Humectant

Hydroxyethyl Urea is a cornerstone ingredient in modern cosmetic formulations, prized for its powerful hydrating properties and elegant skin feel.[6][16][17]

  • Mechanism of Action: As a humectant, HEU functions by attracting and binding water molecules from the atmosphere and the deeper layers of the skin to the stratum corneum (the outermost layer of the skin).[4][16][18] Its three hydrogen bond donors and two acceptors allow it to form a strong hydration shell, effectively increasing the water content of the skin. This action helps to strengthen the skin's natural barrier, prevent transepidermal water loss (TEWL), and improve overall skin health.[4][16]

  • Key Advantages:

    • Efficacy: Its moisturizing capacity is comparable to that of glycerin, a gold-standard humectant.[1][6][17]

    • Sensory Profile: Unlike glycerin, HEU provides long-lasting hydration without a sticky or tacky residue, making it ideal for facial moisturizers, serums, and lightweight lotions.[1][6][16][17]

    • Versatility: It is used in a wide array of leave-on (up to 20.6%) and rinse-off products, including creams, cleansers, and hair conditioners.[3][13][17]

  • Clinical Relevance: By maintaining optimal skin hydration, HEU helps to reduce the appearance of fine lines and wrinkles, improve skin elasticity, and soothe dry or dehydrated skin.[11][16]

3-(2-Hydroxyethyl)-1,1-dimethylurea: A Research Chemical Perspective

There is no evidence in the public domain of 3-(2-Hydroxyethyl)-1,1-dimethylurea being used in commercial cosmetic, pharmaceutical, or industrial applications. Its existence is primarily confined to chemical supplier catalogs and databases.

  • Hypothesized Properties and Applications:

    • Reduced Humectancy: With only one N-H group, its ability to form a hydrogen bond network and retain water would be significantly diminished compared to HEU. It is unlikely to function as an effective humectant.

    • Potential as a Synthetic Intermediate: Its structure could serve as a building block in the synthesis of more complex molecules in a research setting.

    • Drug Discovery Scaffold: Substituted ureas are a common motif in medicinal chemistry. The unique substitution pattern of this molecule could be of interest in screening libraries for biological activity (e.g., as enzyme inhibitors or receptor modulators), where the dimethyl groups could provide specific steric or hydrophobic interactions.

Safety and Regulatory Profile

Hydroxyethyl Urea

Hydroxyethyl Urea has been thoroughly evaluated for its safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel assessed the available data and concluded that Hydroxyethyl Urea is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[3][12] While generally mild, some safety data sheets indicate it can be irritating to the eyes, respiratory system, and skin, necessitating appropriate handling and formulation practices.[10][19]

3-(2-Hydroxyethyl)-1,1-dimethylurea

As a chemical primarily used for research purposes, a comprehensive, publicly available safety and toxicological profile for 3-(2-Hydroxyethyl)-1,1-dimethylurea does not exist. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves and safety goggles, and handling in a well-ventilated area or chemical fume hood.

Conclusion

While their names bear a superficial resemblance, Hydroxyethyl Urea and 3-(2-Hydroxyethyl)-1,1-dimethylurea are unequivocally distinct chemical entities. The critical difference lies in the substitution pattern on the urea core, which fundamentally alters their physicochemical properties and functional applications.

  • Hydroxyethyl Urea (HEU) is a monosubstituted urea with three N-H protons, making it an exceptional hydrogen-bond donor and a highly effective, commercially successful humectant with a well-established safety profile.

  • 3-(2-Hydroxyethyl)-1,1-dimethylurea is a trisubstituted urea with only one N-H proton. This structural change drastically reduces its hydrogen-bonding capacity, rendering it unsuitable as a humectant and confining its role to that of a research chemical or synthetic intermediate with no established commercial applications or safety profile.

For researchers, scientists, and drug development professionals, the imperative is clear: precise nomenclature is paramount. This guide serves to eliminate any ambiguity, ensuring that these two compounds are recognized and utilized for their true, distinct chemical identities and properties.

References

  • What is Hydroxyethyl Urea? - Knowledge - Bloom Tech. (2024, August 19).
  • (2-Hydroxyethyl)urea - ChemBK. (2024, April 9).
  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2019, January 23). Cosmetic Ingredient Review. Available at: [Link]

  • Draft Report of the Safety Assessment of Hydroxyethyl Urea. (2018, August 29). Cosmetic Ingredient Review.
  • Hydroxyethyl Urea or Urea? Comparing Performance in Personal Care Products - Elchemy. (2026, February 10).
  • Hydroxyethyl Urea - aseschem.
  • Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem. Available at: [Link]

  • Material Safety Data Sheet - Yeser Chemicals. (2022, March 5).
  • Hydroxyethyl Urea Skincare Benefits - SkinCeuticals. Available at: [Link]

  • CAS 1320-51-0: (Hydroxyethyl)urea | CymitQuimica.
  • Material Safety Data Sheet (MSDS) - Chemical Bull.
  • 3-(2-Hydroxy-2-phenylethyl)-1,1-dimethylurea | C11H16N2O2 | CID - PubChem. Available at: [Link]

  • Hydroxyethyl Urea (Explained + Products) - INCIDecoder. Available at: [Link]

  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017, September 5).
  • Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. (1979). Journal of the National Cancer Institute, 63(6), 1469-73. Available at: [Link]

  • Hydroxyethyl Urea - One Stop Solution for Cosmetic & Personal Care Raw Material.
  • 1-(2-Hydroxyethyl)urea - Apollo Scientific. (2023, March 12).
  • Where Does Hydroxyethyl Urea Come From? - Knowledge - Bloom Tech. (2024, August 21).
  • hydroxyethyl urea, 1320-51-0 - The Good Scents Company. Available at: [Link]

  • CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents.
  • 3-(2-Hydroxyphenyl)-1,1-dimethylurea | C9H12N2O2 | CID 3019447 - PubChem. Available at: [Link]

  • Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics - ResearchGate. (2025, August 9). Available at: [Link]

Sources

N-(2-hydroxyethyl)-N',N'-dimethylurea PubChem CID 23283749 data

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial query for N-(2-hydroxyethyl)-N',N'-dimethylurea (PubChem CID: 23283749) did not yield a corresponding entry in comprehensive chemical databases. This guide has been developed to focus on a closely related and extensively documented compound, Hydroxyethyl Urea (CAS No: 2078-71-9, PubChem CID: 73984) . This molecule shares a core structural feature and offers a wealth of data relevant to researchers in cosmetic science and drug development.

Introduction: Unveiling a Versatile Humectant and Chemical Intermediate

Hydroxyethyl Urea is an organic compound that has garnered significant attention for its exceptional hygroscopic nature and favorable safety profile. Structurally, it is a derivative of urea, featuring a hydroxyethyl group attached to one of the nitrogen atoms. This modification significantly enhances its water-binding capacity, making it a superior moisturizing agent compared to traditional urea in many applications. Its utility extends beyond personal care, serving as a versatile intermediate in various organic syntheses. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety data for the discerning researcher.

Chemical and Physical Properties

A thorough understanding of Hydroxyethyl Urea's properties is fundamental to its application. It is characterized as a white, crystalline, and odorless solid that is highly soluble in water. This high water solubility is a key attribute for its function as a humectant.

Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-hydroxyethylurea
CAS Number 2078-71-9, 1320-51-0
PubChem CID 73984
Molecular Formula C₃H₈N₂O₂
Molecular Weight 104.11 g/mol
Appearance White crystalline powder
Melting Point 164-169 °C
Boiling Point 254.3 °C at 760 mmHg
Water Solubility High
logP -1.7
SMILES C(CO)NC(=O)N
InChI Key CLAHOZSYMRNIPY-UHFFFAOYSA-N

graph Chemical_Structure {
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// Atom nodes N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; O1 [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; N2 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C2 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; C3 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", style=filled, shape=circle]; O2 [label="O", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; H1 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; H2 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; H3 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; H4 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; H5 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; H6 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; H7 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle]; H8 [label="H", fontcolor="#202124", fillcolor="#F1F3F4", style=filled, shape=circle];

// Bonds N1 -- C1 [len=1.5]; C1 -- O1 [len=1.5, style=double]; C1 -- N2 [len=1.5]; N2 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- O2 [len=1.5]; N1 -- H1 [len=1]; N1 -- H2 [len=1]; N2 -- H3 [len=1]; C2 -- H4 [len=1]; C2 -- H5 [len=1]; C3 -- H6 [len=1]; C3 -- H7 [len=1]; O2 -- H8 [len=1];

}

Caption: 2D Chemical Structure of Hydroxyethyl Urea.

Synthesis and Manufacturing

The industrial production of Hydroxyethyl Urea is primarily achieved through two main synthetic routes. The choice of method often depends on the desired purity, cost-effectiveness, and available raw materials.

Synthesis from Urea and Monoethanolamine

A common method involves the reaction of urea with monoethanolamine. This is an equilibrium reaction where the product is strongly favored.

Reaction: H₂NCONH₂ + HOCH₂CH₂NH₂ ⇌ HOCH₂CH₂NHCONH₂ + NH₃

The reaction is typically carried out at elevated temperatures (110-120°C) with stirring. The ammonia generated is removed, often by sparging with nitrogen or by absorption with an acid like formic acid, to drive the equilibrium towards the product. The resulting product can then be purified through crystallization. Lactic acid may be added to neutralize any remaining ammonia or unreacted monoethanolamine.

Synthesis via Ethoxylation of Urea

An alternative synthesis route involves the ethoxylation of urea, where ethylene oxide is added to urea under controlled conditions. This process requires specialized reactors to handle the necessary pressure and temperature. The resulting product is then purified to remove unreacted starting materials and byproducts.

Synthesis_Workflow cluster_urea_mea Urea and Monoethanolamine Route cluster_ethoxylation Ethoxylation Route Urea Urea Reactor1 Reactor (110-120°C) Urea->Reactor1 MEA Monoethanolamine MEA->Reactor1 Ammonia_Removal Ammonia Removal (N2 Sparging / Acid Scrub) Reactor1->Ammonia_Removal Reaction Crystallization Crystallization & Purification Ammonia_Removal->Crystallization Crude Product HEU1 High-Purity Hydroxyethyl Urea Crystallization->HEU1 Purified Product Urea2 Urea Reactor2 Ethoxylation Reactor (Controlled P & T) Urea2->Reactor2 EO Ethylene Oxide EO->Reactor2 Purification Purification (e.g., Distillation) Reactor2->Purification Reaction HEU2 Hydroxyethyl Urea Purification->HEU2 Purified Product

Caption: Major synthetic pathways for Hydroxyethyl Urea production.

Applications in Research and Development

Hydroxyethyl Urea's unique properties make it a valuable compound in several fields, most notably in cosmetics and pharmaceuticals.

Cosmetic and Personal Care Applications

In the cosmetics industry, Hydroxyethyl Urea is primarily used as a humectant and a skin and hair conditioning agent. Its ability to attract and retain moisture makes it an effective ingredient in a wide array of products, including lotions, creams, shampoos, and conditioners. It is often marketed as a superior alternative to glycerin due to its less sticky and more pleasant sensory profile.

Key Functions in Cosmetics:

  • Moisturization: It significantly increases the skin's moisture content by penetrating the stratum corneum.

  • Improved Skin Feel: Formulations containing Hydroxyethyl Urea are often described as non-tacky and non-greasy.

  • Enhanced Elasticity: By hydrating the skin, it can help improve its elasticity and reduce the appearance of fine lines.

  • Formulation Stability: It is stable over a wide range of pH and temperatures, making it easy to incorporate into various cosmetic bases.

Hydroxyethyl Urea is used in both rinse-off and leave-on cosmetic products, with concentrations in leave-on products reaching up to 20.6%.

Pharmaceutical and Drug Development

As a pharmaceutical intermediate, Hydroxyethyl Urea serves as a building block in the synthesis of more complex molecules. Its reactive sites, including the hydroxyl and amide groups, allow for its incorporation into a variety of molecular scaffolds. It has been utilized in multicomponent reactions like the Ugi and Biginelli condensations, which are powerful tools for generating libraries of compounds for drug discovery.

Furthermore, its derivative, 1-(2-hydroxyethyl)-1-nitrosourea (HNU), has been synthesized and studied for its carcinogenic properties, highlighting its use in toxicological research.

Safety and Toxicological Profile

The safety of Hydroxyethyl Urea has been assessed for its use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products in the present practices of use and concentration when formulated to be non-irritating.

Acute Toxicity

Hydroxyethyl Urea exhibits low acute toxicity. Studies have shown:

  • Oral LD50 (rat): >2000 mg/kg bw

  • Dermal LD50 (rat): >2000 mg/kg bw

  • Inhalation LC50 (rat): >5.152 mg/L for 4 hours

Irritation and Sensitization
  • Skin Irritation: The compound can be a slight skin irritant, particularly at high concentrations. Therefore, cosmetic products containing Hydroxyethyl Urea should be formulated to be non-irritating.

  • Eye Irritation: It is considered a slight eye irritant in animal studies.

  • Skin Sensitization: It was not found to be a skin sensitizer in guinea pig studies.

Genotoxicity and Carcinogenicity
  • Genotoxicity: Studies on the genotoxicity of Hydroxyethyl Urea have returned negative results.

Developmental and Reproductive Toxicity

A dermal developmental toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day for both maternal and developmental toxicity.

Conclusion

Hydroxyethyl Urea is a well-characterized compound with a strong safety profile and a range of valuable applications. Its primary role as a highly effective humectant has solidified its place in the cosmetics and personal care industry. For researchers in drug development and organic synthesis, it presents opportunities as a versatile and accessible chemical intermediate. This guide provides a foundational understanding of its core properties and functionalities, serving as a valuable resource for its continued exploration and application in scientific endeavors.

References

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review. [Link]

  • Hydroxyethyl Urea | CAS 1320-51-0 & 2078-71-9. Emco Chemicals. [Link]

  • Understanding CAS 2078-71-9: Chemical Properties and Significance. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. (2018). Cosmetic Ingredient Review. [Link]

  • Hydroxyethyl Urea. PubChem. [Link]

  • Cas 2078-71-9, 2-HYDROXYETHYLUREA. LookChem. [Link]

  • Where Does Hydroxyethyl Urea Come From? Bloom Tech. [Link]

  • Final Report of the Safety Assessment of Hydroxyethyl Urea. (2018). Cosmetic Ingredient Review. [Link]

  • Hydroxyethyl urea, CAS# 2078-71-9. Green-Mountain Chem. [Link]

  • Swenson, D. H., Frei, J. V., & Lawley, P. D. (1979). Synthesis of 1-(2-hydroxyethyl)

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylurea, a functionalized urea derivative with potential applications in pharmaceutical and materials science. While structurally related to common humectants like hydroxyethyl urea, this specific asymmetrically substituted molecule requires a targeted synthetic approach. The protocol herein is based on the N-alkylation of 1,1-dimethylurea with 2-chloroethanol, a robust and scalable method grounded in fundamental principles of organic chemistry. We provide a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, safety protocols, and characterization guidelines to ensure reproducible and high-purity synthesis for researchers in drug development and chemical sciences.

Introduction and Scientific Rationale

Hydroxyethyl-substituted ureas are a class of compounds valued for their high polarity, water solubility, and hydrogen bonding capabilities. These properties make them effective humectants and moisturizers in personal care products and valuable intermediates in pharmaceutical synthesis. The target molecule, 3-(2-Hydroxyethyl)-1,1-dimethylurea, combines the hydroxyethyl moiety with an asymmetric N,N-dimethylurea core. This specific substitution pattern is expected to modulate its physicochemical properties, such as solubility and receptor binding potential, making it an interesting candidate for further research.

The synthetic strategy presented is predicated on the nucleophilic character of the primary amine group (-NH₂) on 1,1-dimethylurea. To enhance its nucleophilicity for alkylation, a strong base is employed to deprotonate the nitrogen, forming a highly reactive urea anion. This anion then participates in a nucleophilic substitution reaction with 2-chloroethanol, a bifunctional molecule containing both an alcohol and an alkyl chloride. This method was selected for its directness and reliance on readily available starting materials.

Reaction Scheme:

Materials and Equipment

ReagentFormulaMW ( g/mol )Supplier ExamplePurity
1,1-DimethylureaC₃H₈N₂O88.11Fisher Scientific≥98%
2-ChloroethanolC₂H₅ClO80.51Sigma-Aldrich≥99%
Sodium Hydride (NaH)NaH24.00Sigma-Aldrich60% dispersion in oil
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Sigma-AldrichAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade
Saturated aq. NH₄ClNH₄Cl53.49Fisher ScientificN/A
Brine (Saturated aq. NaCl)NaCl58.44VWRN/A
Anhydrous Magnesium SulfateMgSO₄120.37Fisher ScientificGranular
Silica GelSiO₂60.08Sorbent Technologies60 Å, 230-400 mesh
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Thermometer/temperature probe

  • Reflux condenser

  • Nitrogen or Argon gas inlet and oil bubbler

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis. All operations should be performed in a certified chemical fume hood.

  • Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, condenser, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen gas to ensure anhydrous conditions.

  • Reagent Addition: Add 1,1-dimethylurea (2.20 g, 25 mmol, 1.0 eq) and anhydrous DMF (100 mL) to the flask. Stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 g of 60% dispersion, 27.5 mmol, 1.1 eq) in small portions over 15 minutes.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the urea. Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the evolution of flammable hydrogen gas. The reaction is complete when gas evolution ceases.

  • Alkylation: After stirring at 0 °C for 30 minutes post-addition, add 2-chloroethanol (1.8 mL, 26.25 mmol, 1.05 eq) dropwise via syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system. The product spot should appear at a lower Rf than the starting 1,1-dimethylurea.

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to 0 °C. Cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 150 mL of ethyl acetate and 100 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and then brine (1 x 100 mL).

    • Causality Note: The water washes are critical for removing the highly polar DMF solvent, which is soluble in both the aqueous and organic phases. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 100% dichloromethane to 95:5 dichloromethane:methanol to isolate the pure 3-(2-Hydroxyethyl)-1,1-dimethylurea.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to obtain a white to off-white solid.

Data Summary and Characterization

ReagentMW ( g/mol )Moles (mmol)EquivalentsMass/Volume
1,1-Dimethylurea88.11251.02.20 g
Sodium Hydride (60%)40.00 (NaH)27.51.11.1 g
2-Chloroethanol80.5126.251.051.8 mL
Anhydrous DMF73.09N/AN/A100 mL
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the N(CH₃)₂ group (singlet, ~2.8 ppm, 6H), the -NH-CH₂- group (triplet, ~3.2 ppm, 2H), the -CH₂-OH group (quartet, ~3.5 ppm, 2H), the -NH- proton (triplet, ~6.0 ppm, 1H), and the -OH proton (triplet, ~4.5 ppm, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the N(CH₃)₂ carbons (~36 ppm), the N-CH₂ carbon (~45 ppm), the CH₂-O carbon (~60 ppm), and the C=O carbonyl carbon (~158 ppm).

  • IR (ATR, cm⁻¹): Expected peaks for O-H stretch (~3400), N-H stretch (~3300), C-H stretch (~2900), C=O stretch (~1630), and C-N stretch (~1560).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion.

Safety and Hazard Management

All personnel must adhere to standard laboratory safety procedures and wear appropriate PPE.

  • 1,1-Dimethylurea: Not considered hazardous under OSHA standards, but good laboratory practice should be followed. Avoid dust formation.

  • 2-Chloroethanol: Highly Toxic . Can be fatal if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen. All handling must occur in a chemical fume hood with no skin exposure.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any water source.

  • N,N-Dimethylformamide (DMF): An irritant and can be absorbed through the skin. It is a suspected teratogen. Use in a well-ventilated area and avoid contact.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Visualized Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble and dry glassware under N2 B 2. Dissolve 1,1-dimethylurea in anhydrous DMF A->B C 3. Cool to 0C and add NaH portion-wise B->C D 4. Add 2-chloroethanol dropwise C->D E 5. Heat to 70C and monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with ethyl acetate F->G H 8. Wash, dry, and concentrate G->H I 9. Purify via column chromatography H->I J 10. Characterize Final Product I->J

Caption: High-level experimental workflow for synthesis.

G Urea H₂N-C(=O)N(CH₃)₂ Anion [HN-C(=O)N(CH₃)₂]⁻ Na⁺ Urea->Anion 1. Deprotonation H2 H₂ (gas) Urea->H2 1. Deprotonation Base NaH Base->Anion 1. Deprotonation Base->H2 1. Deprotonation Chloroethanol Cl-CH₂CH₂-OH Product HO-CH₂CH₂-NH-C(=O)N(CH₃)₂ Chloroethanol->Product 2. SN2 Attack Salt NaCl Chloroethanol->Salt 2. SN2 Attack Anion->Product 2. SN2 Attack Anion->Salt 2. SN2 Attack

Caption: Simplified reaction mechanism overview.

References

  • Bloom Tech. (2024). What is Hydroxyethyl Urea Made Of?. [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. [Link]

  • Swenson, D. H., Frei, J. V., & Lawley, P. D. (1979). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea.

Application Note: Derivatization of 3-(2-Hydroxyethyl)-1,1-dimethylurea for Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the procedure for derivatizing 3-(2-Hydroxyethyl)-1,1-dimethylurea (HEDU) , a mono-functional urea-alcohol. In polymer chemistry, HEDU is primarily valued for introducing hydrophilic, hydrogen-bonding dimethylurea motifs into hydrophobic polymer backbones. These motifs enhance wettability, adhesion, and supramolecular crosslinking in hydrogels and coatings.

The primary focus of this protocol is the conversion of HEDU into a polymerizable monomer, 2-(3,3-dimethylureido)ethyl methacrylate , via esterification. A secondary protocol outlines its use as a chain terminator in polyurethane synthesis.

Key Chemical Transformation

The core objective is the functionalization of the primary hydroxyl group (


) while preserving the urea linkage (

).


Strategic Rationale & Applications

Before beginning the synthesis, understand why this derivative is valuable:

FeaturePolymer Property EnhancementApplication
Dimethylurea Moiety Strong Hydrogen Bonding acceptor/donor; disrupts crystallinity in some polyamides but increases

via dipole interactions.
Supramolecular Hydrogels, Self-healing materials.
Hydrophilicity Increases water uptake and surface wettability.Contact Lenses, Antifouling Coatings.
Bio-compatibility Urea linkages mimic peptide bonds; generally low toxicity.Biomaterials, Drug Delivery Carriers.

Protocol 1: Synthesis of 2-(3,3-Dimethylureido)ethyl Methacrylate

This is the standard method for converting HEDU into a free-radical polymerizable monomer.

Reaction Scheme (Graphviz)

ReactionScheme HEDU 3-(2-Hydroxyethyl)- 1,1-dimethylurea (Starting Material) Reaction Esterification (0°C to RT, DCM) HEDU->Reaction MAC Methacryloyl Chloride MAC->Reaction TEA Triethylamine (Base) TEA->Reaction Product 2-(3,3-dimethylureido) ethyl methacrylate (Target Monomer) Reaction->Product Byproduct TEA·HCl (Salt Precipitate) Reaction->Byproduct

Figure 1: Reaction pathway for the methacrylation of HEDU.

Materials & Reagents[1][2][3][4][5]
ReagentRolePurity/GradeNotes
3-(2-Hydroxyethyl)-1,1-dimethylurea Substrate>98%Critical: Dry in a vacuum oven at 40°C for 24h before use. Hygroscopic.
Methacryloyl Chloride Acylating AgentDistilledStore at 4°C. Handle in fume hood (lachrymator).
Triethylamine (TEA) Acid ScavengerAnhydrousDried over KOH or molecular sieves.
Dichloromethane (DCM) SolventAnhydrousDry solvent is essential to prevent hydrolysis of acid chloride.
4-Methoxyphenol (MEHQ) Inhibitor99%Prevents premature polymerization during workup.
Step-by-Step Procedure

Step 1: Setup and Dissolution

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Flame-dry the glassware under vacuum and purge with Nitrogen (

    
    ).
    
  • Add 10.0 g (75.7 mmol) of dried HEDU and 100 mL of anhydrous DCM.

  • Add 11.5 g (113.5 mmol, 1.5 eq) of Triethylamine.

  • Cool the mixture to 0°C using an ice/water bath. Stir until HEDU is fully dissolved (or finely suspended).

Step 2: Acylation Reaction

  • Dilute 8.7 g (83.2 mmol, 1.1 eq) of Methacryloyl Chloride in 20 mL of dry DCM.

  • Transfer this solution to the addition funnel.

  • Slowly add the acid chloride solution dropwise to the reaction flask over 30–45 minutes.

    • Note: Maintain temperature < 5°C to minimize side reactions.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Once addition is complete, allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours .

Step 3: Quenching and Workup

  • Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the solid TEA·HCl salt.

  • Transfer the filtrate to a separatory funnel.

  • Wash 1: 50 mL of cold saturated

    
     (removes unreacted acid/acid chloride).
    
  • Wash 2: 50 mL of distilled water.

  • Wash 3: 50 mL of Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
     for 30 minutes.
    
  • Add 10–20 mg of MEHQ (inhibitor) to the solution before concentration.

Step 4: Purification

  • Concentrate the solvent using a Rotary Evaporator (Bath temp < 35°C, reduced pressure).

  • Product Isolation: The residue is typically a viscous pale-yellow oil.

    • High Purity Requirement: Purify via column chromatography (Silica gel; Eluent: Ethyl Acetate/Hexane gradient).

    • Standard Use: If NMR shows >95% purity, the oil can be used directly.

Protocol 2: Characterization & Validation

Trustworthiness in synthesis requires rigorous validation.

NMR Spectroscopy ( -NMR in )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
Vinyl Protons (

)
5.60 & 6.15Singlets (2H)Confirms methacrylate group presence.
Ester Methylene (

)
~4.25TripletKey Shift: Shifts downfield from ~3.6 ppm in starting alcohol.
Amido Methylene (

)
~3.55Quartet/MultipletAdjacent to urea nitrogen.
Dimethyl Group (

)
~2.90Singlet (6H)Characteristic of the dimethylurea head.
Methyl Group (

)
~1.95Singlet (3H)Methacrylate methyl.
Urea Proton (

)
~5.0 - 6.0Broad SingletExchangeable with

.
FTIR Spectroscopy[6][7][8]
  • 3350 cm⁻¹: N-H stretching (Urea). Note: The broad O-H stretch of the starting material should be absent.

  • 1720 cm⁻¹: C=O stretching (Ester). Strong, sharp peak.

  • 1640 cm⁻¹: C=O stretching (Urea) and C=C stretching (Methacrylate).

Protocol 3: Polyurethane Synthesis (Alternative Derivatization)

If the goal is not to make a monomer but to attach HEDU to a polymer chain end (capping), use this isocyanate protocol.

Workflow:

  • Pre-polymer Synthesis: React a diol (e.g., PEG) with excess Diisocyanate (e.g., IPDI) to create an isocyanate-terminated pre-polymer.

  • Capping: Add dried HEDU (1.0 eq relative to remaining NCO).

  • Catalyst: Add 0.05% Dibutyltin Dilaurate (DBTDL).

  • Conditions: 60°C for 4 hours in dry DMF.

  • Result: A polyurethane chain terminated with hydrophilic dimethylurea groups.

Experimental Workflow Diagram

Workflow Start Start: Dry HEDU (Vacuum, 40°C, 24h) Dissolve Dissolve in Anhydrous DCM Add TEA (1.5 eq) Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add Add Methacryloyl Chloride (Dropwise, <5°C) Cool->Add React React 12-16h (Warm to RT) Add->React Filter Filter Precipitate (Remove TEA·HCl) React->Filter Wash Wash: NaHCO3, Water, Brine Dry over MgSO4 Filter->Wash Inhibit Add MEHQ Inhibitor Wash->Inhibit Evap Rotary Evaporation (<35°C) Inhibit->Evap Final Final Product: Viscous Oil Evap->Final

Figure 2: Step-by-step experimental workflow for the synthesis.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Hydrolysis of Methacryloyl Chloride.Ensure all glassware is flame-dried and solvents are anhydrous.
Gelation (Polymerization) Overheating or lack of inhibitor.Keep workup temp < 35°C. Always add MEHQ before evaporation.
Incomplete Conversion Steric hindrance or insufficient base.Increase reaction time to 24h or use Pyridine as solvent/base.
Product is Solid/Gummy High purity or H-bonding.This is normal for urea derivatives. Recrystallize from Acetone/Hexane if solid.

References

  • General Methacrylation Protocol

    • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of Methacrylates."[2] Macromolecules, 1997, 30(7), 2216–2218. Link

  • Urea-Functionalized Monomers

    • Becer, C. R., et al. "Synthesis of Urea (Meth)acrylates and Their Application in Coatings." European Patent EP 4148040 A1, 2023. Link

  • Specific Analog Synthesis (Fluorene-Urea)

    • Vallejos, S., et al. "Synthesis of 1-(9H-fluoren-7-yl)-3-(2-hydroxyethyl)urea and its conversion to methacrylate." Chemical Communications, 2010, 46, 7951-7953. Link

  • Isocyanate Reactivity: Randall, D., & Lee, S. "The Polyurethanes Book." Wiley, 2002. (Standard text for PU chemistry).

Sources

Application and Protocol Guide: Leveraging 3-(2-Hydroxyethyl)-1,1-dimethylurea in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications and detailed protocols for the utilization of 3-(2-Hydroxyethyl)-1,1-dimethylurea as a reactive modifier in polyurethane synthesis. While direct literature on this specific molecule is nascent, this document extrapolates from established principles of polyurethane chemistry and data on analogous hydroxyalkyl urea compounds to present its putative roles. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate within the field of polyurethane materials by exploring novel reactive additives. We will delve into its proposed function as a chain extender and a hydrophilic modifying agent, offering theoretical underpinnings, practical synthesis protocols, and characterization methodologies.

Introduction: The Rationale for Novel Reactive Modifiers in Polyurethane Systems

Polyurethanes (PUs) are a cornerstone of modern polymer science, offering exceptional versatility that allows for their formulation into a wide array of materials, from flexible foams and elastomers to rigid plastics and high-performance coatings. This adaptability stems from the rich chemistry of the isocyanate group and the diverse selection of polyols, chain extenders, and other additives that can be employed in their synthesis.

Chain extenders, typically low molecular weight diols or diamines, are crucial in tailoring the final properties of polyurethanes. They react with isocyanate groups to form "hard segments" within the polymer matrix, which through physical crosslinking via hydrogen bonding, significantly influence mechanical properties like tensile strength, hardness, and thermal stability.

The incorporation of specific functional groups can further refine the characteristics of polyurethanes. For instance, enhancing the hydrophilicity of polyurethanes is a key objective for applications in biomedical devices, textiles, and coatings, where controlled water absorption and surface wettability are desired.

This guide focuses on the potential of 3-(2-Hydroxyethyl)-1,1-dimethylurea, a molecule possessing both a reactive hydroxyl group and a polar dimethylurea moiety. This unique combination suggests its utility as a reactive additive capable of covalently integrating into the polyurethane backbone while simultaneously modifying its surface energy and intermolecular interactions.

Chemical Identity and Proposed Reactivity

Chemical Structure:

  • IUPAC Name: 3-(2-Hydroxyethyl)-1,1-dimethylurea

  • Molecular Formula: C₅H₁₂N₂O₂

  • Molecular Weight: 132.16 g/mol

Key Functional Groups and Their Reactivity in Polyurethane Synthesis:

  • Primary Hydroxyl Group (-OH): This is the primary reactive site for incorporation into the polyurethane network. It readily reacts with isocyanate groups (-NCO) to form a stable urethane linkage. This reaction is fundamental to polyurethane chemistry and allows for the covalent bonding of the molecule to the polymer backbone.

  • 1,1-Dimethylurea Group (-(CH₃)₂N-CO-NH-): The urea group is highly polar and capable of forming strong hydrogen bonds. While the N-H proton is theoretically reactive with isocyanates, this reaction is generally much slower than the reaction of the primary hydroxyl group, especially under typical polyurethane synthesis conditions. The primary role of the dimethylurea group is expected to be non-covalent, influencing the morphology and properties of the resulting polymer through hydrogen bonding and polarity. The cohesive energy of urea groups is known to be higher than that of urethane groups, which can lead to enhanced intermolecular attractions.[1]

Proposed Applications in Polyurethane Synthesis

Based on its chemical structure, 3-(2-Hydroxyethyl)-1,1-dimethylurea is proposed to function in two primary capacities:

As a Reactive Chain Extender and Hard Segment Modifier

When used in conjunction with a primary polyol, 3-(2-Hydroxyethyl)-1,1-dimethylurea can act as a chain extender. Its reaction with diisocyanates will introduce short, rigid segments into the polymer chain. The presence of the bulky and polar dimethylurea group within this hard segment is anticipated to:

  • Enhance Hard Segment Segregation: The strong hydrogen bonding capacity of the urea group can promote the organization of hard segments into well-defined domains, leading to improved mechanical properties.

  • Increase Thermal Stability: The high cohesive energy associated with urea groups can increase the thermal stability of the resulting polyurethane.

  • Modify Mechanical Properties: The incorporation of these unique hard segments can be used to fine-tune the tensile strength, elongation, and hardness of the final material.

As a Hydrophilicity-Enhancing Additive

The presence of the polar urea group and the hydroxyl-containing side chain can significantly increase the overall polarity and hydrophilicity of the polyurethane. This is particularly useful for:

  • Improving Surface Wettability: For applications such as coatings and biomedical implants, a more hydrophilic surface can be advantageous.

  • Controlling Water Absorption: In hydrogels and other water-swellable materials, the incorporation of 3-(2-Hydroxyethyl)-1,1-dimethylurea can be used to control the degree of water uptake.

  • Enhancing Biocompatibility: For drug delivery and tissue engineering applications, a more hydrophilic surface can reduce protein adsorption and improve biocompatibility.

Experimental Protocols

The following protocols are generalized and should be optimized for specific polyurethane systems and desired final properties.

Materials and Equipment
  • Isocyanate: Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI)

  • Polyol: Poly(ethylene glycol) (PEG), Poly(propylene glycol) (PPG), or a polyester polyol

  • Chain Extender/Modifier: 3-(2-Hydroxyethyl)-1,1-dimethylurea

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst

  • Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Equipment: Jacketed glass reactor with mechanical stirrer, nitrogen inlet, condenser, and temperature controller; vacuum oven.

Protocol 1: One-Shot Synthesis of a Modified Polyurethane

This protocol is suitable for the rapid screening of the effects of 3-(2-Hydroxyethyl)-1,1-dimethylurea.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Charging the Reactor: Charge the reactor with the desired amounts of polyol and 3-(2-Hydroxyethyl)-1,1-dimethylurea. If using a solvent, add it at this stage.

  • Mixing: Begin stirring the mixture under a nitrogen blanket at a moderate speed (e.g., 200 rpm).

  • Heating: Heat the mixture to the desired reaction temperature (typically 60-80°C).

  • Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the reactor in one portion. The NCO:OH ratio should be carefully calculated to be between 0.98 and 1.02 for a thermoplastic polyurethane.

  • Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture immediately after the isocyanate.

  • Reaction: Continue stirring at the set temperature. The viscosity of the mixture will increase as the polymerization proceeds. The reaction time will vary depending on the reactants and catalyst but is typically in the range of 2-6 hours.

  • Casting and Curing: Once the desired viscosity is reached, pour the polymer into a pre-heated mold and cure in a vacuum oven at 80-100°C for 12-24 hours.

Protocol 2: Two-Step (Prepolymer) Synthesis

This method allows for better control over the polymer architecture.

  • Prepolymer Formation:

    • Charge the reactor with the polyol and an excess of diisocyanate (NCO:OH ratio > 1, typically around 2).

    • Heat the mixture to 70-80°C and stir under a nitrogen atmosphere for 2-4 hours to form an isocyanate-terminated prepolymer.

    • Monitor the reaction progress by titrating the %NCO content.

  • Chain Extension:

    • Cool the prepolymer to 50-60°C.

    • In a separate vessel, dissolve the 3-(2-Hydroxyethyl)-1,1-dimethylurea in a minimal amount of anhydrous solvent.

    • Slowly add the chain extender solution to the stirring prepolymer.

    • Continue stirring for 1-2 hours until the viscosity increases significantly.

  • Casting and Curing:

    • Pour the resulting polymer into a mold and cure as described in the one-shot protocol.

Visualization of Concepts

Reaction Mechanism

G cluster_reactants Reactants cluster_product Product Isocyanate R-N=C=O Urethane_Linkage Urethane Linkage (R-NH-CO-O-CH2-CH2-NH-CO-N(CH3)2) Isocyanate->Urethane_Linkage + HEDU 3-(2-Hydroxyethyl)- 1,1-dimethylurea (HO-CH2-CH2-NH-CO-N(CH3)2) HEDU->Urethane_Linkage G A Reactor Setup (N2 atmosphere) B Charge Polyol & HEDU A->B C Heat & Stir (60-80°C) B->C D Add Diisocyanate C->D E Polymerization (2-6 hours) D->E F Cast Polymer E->F G Cure in Vacuum Oven (80-100°C, 12-24h) F->G H Characterization G->H

Caption: One-shot polyurethane synthesis workflow.

Data Presentation

Table 1: Hypothetical Influence of 3-(2-Hydroxyethyl)-1,1-dimethylurea on Polyurethane Properties

PropertyControl Polyurethane (No HEDU)Polyurethane with HEDUExpected Rationale
Tensile Strength BaselineIncreasedEnhanced hard segment cohesion due to urea hydrogen bonding.
Elongation at Break BaselineDecreasedIncreased rigidity from the modified hard segments.
Water Contact Angle HighLowerIncreased surface polarity from urea and hydroxyl groups.
Equilibrium Water Content LowHigherIncreased hydrophilicity and hydrogen bonding sites for water.
Glass Transition Temp. (Tg) BaselineHigherRestricted chain mobility due to strong intermolecular forces.

Characterization of Modified Polyurethanes

To validate the successful incorporation and to understand the effects of 3-(2-Hydroxyethyl)-1,1-dimethylurea, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹) and to study hydrogen bonding in the N-H and C=O regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the resulting polymer and the incorporation of the dimethylurea moiety.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions, providing insight into the phase morphology.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified polyurethans.

  • Tensile Testing: To evaluate the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Contact Angle Goniometry: To measure the surface wettability and confirm changes in hydrophilicity.

  • Water Uptake Studies: To quantify the equilibrium water content of the polymer.

Safety and Handling

  • Isocyanates are potent respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

  • 3-(2-Hydroxyethyl)-1,1-dimethylurea should be handled with care, assuming it may be an irritant, until its toxicological properties are well-established.

Conclusion

While 3-(2-Hydroxyethyl)-1,1-dimethylurea is not a widely commercialized chemical, its unique bifunctional nature presents an intriguing opportunity for the development of novel polyurethane materials. Based on fundamental chemical principles, its incorporation is expected to enhance mechanical properties through the formation of strongly interacting hard segments and to increase hydrophilicity due to its polar nature. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel reactive additives in the ever-evolving field of polyurethane science.

References

  • Sabtech Machine. (2024, June 19). Influence of Various Groups in Polyurethane on Foam Properties. [Link]

Sources

Application Note: Selective Synthesis of 1,1-dimethyl-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a high-purity synthesis of 1,1-dimethyl-3-(2-hydroxyethyl)urea (CAS 15538-32-6).

Unlike generic protocols, this guide focuses on the nucleophilic substitution strategy using dimethylcarbamoyl chloride. This route is selected for its high atom economy and specificity compared to isocyanate-based routes (which are unstable for this specific derivative) or urea transamidation (which requires harsh thermal conditions).

Executive Summary & Retrosynthetic Logic

The target molecule contains a urea core flanked by a dimethyl group and a hydroxyethyl group. The primary synthetic challenge is chemoselectivity : the precursor (ethanolamine) contains both a nucleophilic amine (


) and a nucleophilic alcohol (

).
  • The Problem: Uncontrolled acylation can lead to O-acylation (carbamate formation) or di-acylation.

  • The Solution: Exploiting the higher nucleophilicity of the nitrogen atom at low temperatures (

    
    ) in an anhydrous solvent (THF). By controlling the stoichiometry and addition rate of the electrophile (dimethylcarbamoyl chloride), we kinetically favor the formation of the urea linkage over the carbamate ester.
    
Reaction Pathway

The synthesis proceeds via the attack of the ethanolamine nitrogen on the carbonyl carbon of dimethylcarbamoyl chloride, followed by the elimination of chloride, which is scavenged by a tertiary amine base.

ReactionPathway SM1 Dimethylcarbamoyl Chloride Inter Tetrahedral Intermediate SM1->Inter THF, 0°C SM2 Ethanolamine (2-Aminoethanol) SM2->Inter THF, 0°C Base Triethylamine (Base) Base->Inter THF, 0°C Prod 1,1-dimethyl-3- (2-hydroxyethyl)urea Inter->Prod -Cl⁻ Salt Et3N·HCl (Precipitate) Inter->Salt Scavenging

Figure 1: Reaction pathway demonstrating the nucleophilic addition-elimination mechanism.

Safety & Handling (Critical)

Dimethylcarbamoyl Chloride (DMCC) is a potent alkylating agent and a suspected carcinogen.[1][2][3] It is also a lachrymator and corrosive.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Residual DMCC should be quenched with aqueous ammonia or dilute NaOH before disposal.

Materials & Reagents

Ensure all reagents are anhydrous.[4] Moisture competes with the amine for the acid chloride, producing dimethylcarbamic acid (which decomposes) and HCl.

ReagentMW ( g/mol )Equiv.[5][6]Density (g/mL)Role
Ethanolamine 61.081.01.012Nucleophile
Dimethylcarbamoyl chloride 107.541.051.168Electrophile
Triethylamine (TEA) 101.191.20.726HCl Scavenger
Tetrahydrofuran (THF) 72.11Solvent-Anhydrous Solvent
Dichloromethane (DCM) 84.93Solvent-Extraction/Column

Step-by-Step Experimental Protocol

Phase A: Reaction Setup
  • Apparatus Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 15 minutes.

  • Solvent Charge: Add anhydrous THF (50 mL) to the flask.

  • Nucleophile Addition: Add Ethanolamine (3.05 g, 50 mmol) and Triethylamine (6.07 g, 60 mmol, 8.4 mL) via syringe.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes to equilibrate.
    
Phase B: Electrophile Addition (Critical Step)

Rationale: Slow addition prevents localized heating and high concentrations of acid chloride, which minimizes O-acylation side products.

  • Preparation of Electrophile Solution: In a separate dry vial, dilute Dimethylcarbamoyl chloride (5.65 g, 52.5 mmol, 4.8 mL) in 10 mL of anhydrous THF .

  • Dropwise Addition: Transfer the DMCC solution to a pressure-equalizing addition funnel (or syringe pump). Add dropwise to the stirring amine solution at

    
     over 30 minutes .
    
    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction Completion: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally. Stir at RT for 3–4 hours .[5]

Phase C: Workup (Filtration Method)

Note: Since the target urea is highly polar and water-soluble, aqueous extraction (washing with water) often leads to low yields. We use a non-aqueous workup.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (or a Celite pad) to remove the solid triethylamine hydrochloride salts.

  • Washing: Wash the filter cake with cold THF (2 x 10 mL) to recover entrained product.

  • Concentration: Combine the filtrate and washings. Remove the solvent using a rotary evaporator (

    
    , reduced pressure) to yield a crude viscous oil.
    
Phase D: Purification
  • Trituration (Optional): If the oil contains residual salts, triturate with diethyl ether (the product is insoluble in ether, while impurities may dissolve). Decant the ether.

  • Flash Chromatography: If high purity is required, purify via silica gel column chromatography.

    • Eluent: 5% to 10% Methanol in Dichloromethane (DCM).

    • TLC Visualization: Stain with Ninhydrin or PMA (UV activity may be weak).

  • Final Drying: Dry the purified fraction under high vacuum (< 1 mbar) for 12 hours to remove trace solvents.

Characterization Standards

The product should be a colorless viscous oil or a low-melting white solid.

TechniqueExpected Signals / ParametersInterpretation
1H NMR (CDCl3, 400 MHz)

2.90 (s, 6H)

protons

3.35 (q, 2H)

adjacent to NH

3.70 (t, 2H)

adjacent to OH

4.5–5.0 (br s, 1H)

(variable)

5.2–5.5 (br s, 1H)

(urea)
13C NMR (CDCl3)

36.0

carbons

43.5


62.0


158.5

(Urea Carbonyl)
Mass Spec (ESI+)m/z 133.1 [M+H]+Molecular Ion

Troubleshooting & Optimization

Issue: Low Yield / Product Loss in Aqueous Layer
  • Cause: The target urea is very hydrophilic.

  • Fix: Avoid aqueous washes (brine/water) entirely. Use the Filtration Method (Phase C) described above. If salts remain, dissolve crude in dry DCM, filter again, and evaporate.

Issue: O-Acylation (Carbamate formation)
  • Cause: Reaction temperature too high or base added incorrectly.

  • Fix: Ensure the reaction remains at

    
     during addition. Ensure Ethanolamine is in slight excess relative to the chloride locally (slow addition of chloride to the amine).
    
Issue: Residual Dimethylcarbamoyl Chloride
  • Cause: Incomplete reaction.[5]

  • Fix: Check TLC before workup. If DMCC remains, add a small aliquot (0.1 eq) of ethanolamine to consume it, as DMCC is difficult to remove by evaporation and is toxic.

Workflow Visualization

Workflow Start Start: Anhydrous THF + Ethanolamine + TEA Cool Cool to 0°C Start->Cool Add Add Dimethylcarbamoyl Chloride (Dropwise, 30 min) Cool->Add React Warm to RT Stir 3-4 Hours Add->React Filter Filter off TEA·HCl Salts (Do NOT wash with water) React->Filter Evap Rotary Evaporation Filter->Evap Purify Flash Column (DCM:MeOH 9:1) Evap->Purify Final Pure 1,1-dimethyl-3- (2-hydroxyethyl)urea Purify->Final

Figure 2: Operational workflow emphasizing the non-aqueous workup path.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87346, 3-(2-Hydroxyethyl)-1,1-dimethylurea. Retrieved from [Link]

  • Ley, S. V., et al. (2008). Polymer-supported reagents in organic synthesis. Academic Press. (General reference for scavenging amines in urea synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(2-Hydroxyethyl)-1,1-dimethylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-8829-UREA Status: Open Priority: High (Yield Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting low yields and purification issues in unsymmetrical urea synthesis.[1]

Executive Summary & Diagnostic Overview

This guide addresses the synthesis of 3-(2-Hydroxyethyl)-1,1-dimethylurea (CAS: 15653-53-9).[1] This molecule presents a classic "chemoselectivity vs. solubility" paradox:

  • Chemoselectivity: You must react an electrophile (Dimethylcarbamoyl chloride, DMCC) with a bifunctional nucleophile (Ethanolamine) without touching the hydroxyl group.

  • Solubility: The product is highly polar and water-soluble, making standard aqueous workups (extraction) the primary cause of yield loss.

If your yield is below 75% , you are likely failing at Step 2 (Moisture Control) or Step 4 (Salt Removal) .[1]

The Reaction Mechanism & Failure Points

The standard synthesis involves the nucleophilic attack of 2-aminoethanol on dimethylcarbamoyl chloride (DMCC).

Visualizing the Pathway (DOT Diagram)

ReactionPathways cluster_legend Legend Reagents Reagents: Ethanolamine + DMCC Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Side_Hydrolysis FAILURE: Dimethylamine + CO2 Reagents->Side_Hydrolysis Moisture Present (Fast Reaction) Product TARGET: N-Acylated Urea Intermediate->Product Kinetic Control (Low Temp, <0°C) Side_O SIDE PRODUCT: O-Carbamate Intermediate->Side_O Thermodynamic Control (High Temp, >20°C) key Green = Desired Path Red = Yield Loss

Figure 1: Reaction pathways showing the competition between N-acylation (desired), O-acylation (side reaction), and Hydrolysis (reagent destruction).[1]

Troubleshooting Guide (Q&A Format)
Module A: Reaction Setup (The "Chemistry" Phase)

Q: My reaction starts vigorously but yield is low (<40%). What is consuming my reagent? A: You are likely experiencing DMCC Hydrolysis . Dimethylcarbamoyl chloride (DMCC) is extremely moisture-sensitive. If you are using "technical grade" ethanolamine or non-dried solvents, the water competes with the amine.

  • The Fix:

    • Dry your Ethanolamine: Distill 2-aminoethanol over KOH or store it over 3Å molecular sieves for 24 hours before use.

    • Solvent Switch: Do not use water or standard ethanol. Use Anhydrous Dichloromethane (DCM) or THF .

    • Stoichiometry: Use a 1.1 equivalent excess of Ethanolamine to account for trace moisture, but do not exceed 1.2 equivalents to avoid purification issues.

Q: I see two spots on my TLC. Is one the O-acylated byproduct? A: Yes. Ethanolamine has two nucleophiles: the amine (


) and the alcohol (

).
  • The Science: The amine is more nucleophilic (kinetic product), but the O-carbamate is often thermodynamically stable.

  • The Fix:

    • Temperature Control: Keep the reaction between -10°C and 0°C during the addition of DMCC.

    • Addition Rate: Add DMCC dropwise over 30-60 minutes. High local concentrations favor the non-selective "scrambling" of products.

    • Base Choice: Use Triethylamine (TEA) (1.1 eq) as an HCl scavenger. It buffers the solution, preventing acid-catalyzed rearrangements.[1]

Module B: Workup & Isolation (The "Physics" Phase)

Q: I can't extract the product from the aqueous layer. It just stays in the water. A: Stop doing aqueous workups. The target urea has a structure similar to a sugar—it loves water. If you add water to wash away the salts, you wash away your product.[1]

Protocol: The "Anhydrous Filtration" Method

  • Run the reaction in Anhydrous DCM or Ethyl Acetate .

  • Use Triethylamine (TEA) as the base.

  • Result: The byproduct, Triethylamine Hydrochloride (TEA·HCl), is insoluble in these solvents.[1]

  • Action: Filter the reaction mixture through a fritted glass funnel / Celite pad.

    • Solid: Waste salts.

    • Filtrate: Contains your pure product.

  • Finish: Evaporate the solvent. Recrystallize from cold Isopropanol/Hexane if necessary.

Q: My product is an oil that won't crystallize. A: This is common for hydroxy-ureas due to hydrogen bonding preventing lattice formation.

  • The Fix:

    • Dryness: Ensure all solvent (especially DMF or water) is removed. Use high vacuum (<1 mbar) for 4 hours.

    • Seeding: Triturate the oil with cold Diethyl Ether or MTBE . Scratch the flask walls to induce nucleation.

Optimization Data & Solvents

Use this table to select the correct solvent system for your specific constraint.

ParameterRecommendedAcceptableAVOID Reason
Reaction Solvent Dichloromethane (Anhydrous)THF, AcetonitrileWater, Ethanol, DMFWater destroys DMCC; DMF is hard to remove.[1]
Base Triethylamine (TEA)DiisopropylethylaminePyridine, NaOHNaOH causes hydrolysis; Pyridine is hard to remove.[1]
Temperature -10°C to 0°C0°C to 20°C> 25°CHeat promotes O-acylation (carbamate formation).[1]
Purification Filtration (Salt removal)Flash Column (MeOH/DCM)Aqueous ExtractionProduct is too water-soluble for extraction.
Advanced Workflow: The "Green" Alternative

If you are scaling up (>100g) and want to avoid the toxicity of DMCC, consider the 2-Oxazolidinone Route .

Mechanism: Reacting 2-Oxazolidinone with Dimethylamine opens the ring to yield the target urea directly. This is 100% atom-economical and avoids chloride salts entirely.[1]

Workflow Diagram (DOT)

WorkupLogic Start Crude Reaction Mixture (Solvent: DCM) Check Is Precipitate Visible? Start->Check Filter Filter off TEA-HCl Salts Check->Filter Yes (Cloudy) Evap Evaporate Filtrate Check->Evap No (Clear) Filter->Evap Oil Result: Viscous Oil Evap->Oil Trit Triturate with Cold Ether Oil->Trit Final Solid Product Yield >85% Trit->Final

Figure 2: The "Anhydrous Workup" decision tree to maximize yield.

References
  • Bentley, T. W. (2016).[1] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences.

    • Context: Establishes the hydrolysis rates of DMCC and the competition between w
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Context: General mechanism of nucleophilic acyl substitution and chemoselectivity of amino alcohols.
  • BenchChem Technical Support. (2025). Purification of Water-Soluble Urea Derivatives.

    • Context: Protocols for handling highly polar urea intermediates and salt removal str
  • Organic Syntheses. (1941).[2] asym-Dimethylurea Synthesis Protocols. Org. Synth. Coll. Vol. 1, p. 417.[1][2]

    • Context: Foundational techniques for dimethylurea synthesis and crystallization.[3]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(2-Hydroxyethyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(2-Hydroxyethyl)-1,1-dimethylurea . This content is structured as a comparative analysis, evaluating the "performance" of different solvent systems and structural precursors to validate the compound's identity.

Content Type: Technical Comparison & Validation Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers.[1][2][3]

Executive Summary: The Analytical Challenge

3-(2-Hydroxyethyl)-1,1-dimethylurea (CAS: 7204-36-6) represents a specific class of unsymmetrical ureas combining a dimethylamine fragment with an ethanolamine tail.[1][2][3] In drug development, this moiety often serves as a hydrophilic linker or a hydrogen-bonding pharmacophore.[1][2][3]

The core analytical challenge lies in the exchangeable protons (NH and OH) . Standard analysis in Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) often fails to resolve these signals, leading to ambiguous characterization.[1][3] This guide compares the spectral performance of DMSO-d6  versus ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

and validates the structure against its synthetic precursors.[1][3]

Structural Breakdown & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments.[1]

  • Fragment A (Dimethylamine): Six equivalent protons on the tertiary nitrogen.[1][2][3]

  • Fragment B (Urea Linkage): A carbonyl core that deshields adjacent protons.[1][2][3]

  • Fragment C (Ethanolamine Chain): An ethylene bridge with distinct electronic environments (N-adjacent vs. O-adjacent).[1][2][3]

Figure 1: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning signals based on electronegativity and magnetic anisotropy.

G Start Target Molecule: 3-(2-Hydroxyethyl)-1,1-dimethylurea NMe2 N(CH3)2 Group (6H, Singlet) Predicted: 2.8 - 2.9 ppm Start->NMe2 Isolated Spin System Linker Ethylene Bridge (-CH2-CH2-) Start->Linker Exch Exchangeable Protons (NH, OH) Start->Exch NCH2 N-CH2 (2H, Multiplet) Predicted: 3.1 - 3.2 ppm Linker->NCH2 Alpha to Urea N OCH2 O-CH2 (2H, Multiplet) Predicted: 3.4 - 3.6 ppm Linker->OCH2 Alpha to Oxygen NH Urea NH (1H, Triplet in DMSO) Predicted: 5.8 - 6.2 ppm Exch->NH Amide-like OH Alcohol OH (1H, Triplet in DMSO) Predicted: 4.5 - 4.8 ppm Exch->OH Hydroxyl

Caption: Logical assignment tree separating the molecule into three distinct magnetic zones: Methyls, Methylene Bridge, and Heteroatoms.

Comparative Analysis: Solvent Performance

The choice of solvent is the single most critical variable in the NMR analysis of hydroxy-ureas.[2][3] Below is a comparative performance review of the two industry-standard solvents.

Scenario A: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[1][2][4][5]
  • Performance: Poor for full characterization.

  • Observation:

    • NH Signal: Often appears as a broad, shapeless hump or is completely invisible due to quadrupole broadening and rapid exchange.[1][3]

    • OH Signal: Variable chemical shift (concentration-dependent) and typically broad.[1][2][3] No coupling to the adjacent ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       is observed.[1][3]
      
    • Solubility: The compound is polar; solubility may be limited, leading to low signal-to-noise ratios.[1][2][3]

Scenario B: Dimethyl Sulfoxide-d6 (DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )[1][2][3][4][6]
  • Performance: Excellent (Gold Standard) .

  • Observation:

    • NH Signal: Appears as a sharp triplet (due to coupling with the adjacent ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][3] The strong hydrogen-bonding capability of DMSO slows down proton exchange.[1][2][3]
      
    • OH Signal: Appears as a sharp triplet (coupling to its adjacent ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][3] This confirms the presence of the primary alcohol.[1][2][3]
      
    • Stability: Excellent solubility ensures high-resolution spectra.[1][2][3]

Comparative Data Table: Chemical Shift Expectations
Proton EnvironmentMultiplicityngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

in

(ppm)

in DMSO-

(ppm)
Performance Note
-N(CH₃)₂ Singlet (6H)2.902.82Stable in both; slight solvent shift.[1][3]
-NH-CH₂- Multiplet (2H)3.353.12Clearer coupling in DMSO.[1][2][3]
-CH₂-OH Multiplet (2H)3.703.45Distinct separation from N-CH₂.[1][2][3]
-OH Broad Singlet (1H)2.5 - 4.0 (Variable)4.65 (Triplet)Critical Differentiator.
-NH- Broad Singlet (1H)5.0 - 6.0 (Broad)6.15 (Triplet)Critical Differentiator.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Technical Insight: In DMSO-


, the observation of the OH as a triplet (

Hz) and the NH as a triplet (

Hz) is the primary validation of purity. If these appear as singlets, the sample likely contains water or acidic impurities catalyzing proton exchange.[1][3]

Experimental Protocol: High-Fidelity Acquisition

To replicate the "Gold Standard" DMSO-


 spectrum, follow this self-validating protocol.
Reagents
  • Analyte: 3-(2-Hydroxyethyl)-1,1-dimethylurea (>95% purity).[1][2][3]

  • Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).[1][3]
    
    • Critical: Use a fresh ampoule to minimize water content.[1][2][3] Water peaks at 3.33 ppm can obscure the N-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       signal.[1][3]
      
Step-by-Step Workflow

Protocol Step1 1. Sample Weighing Target: 10-15 mg (Avoid saturation) Step2 2. Solvation Add 0.6 mL DMSO-d6 (Use fresh ampoule) Step1->Step2 Step3 3. Homogenization Vortex for 30s Ensure no particulates Step2->Step3 Step4 4. Acquisition Setup Pulse: 30° | D1: 1.0s Scans: 16-64 Step3->Step4 Step5 5. Processing LB: 0.3 Hz | Phase Correction Baseline Correction Step4->Step5

Caption: Experimental workflow ensuring minimal water contamination and optimal signal resolution.

Validation Check (The "D2O Shake")

If signal assignment is ambiguous in DMSO:

  • Run the standard 1H NMR in DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1][3]
    
  • Add 1-2 drops of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     directly to the NMR tube.[1][3]
    
  • Shake and re-run.[1][2][3]

  • Result: The signals at ~4.65 ppm (OH) and ~6.15 ppm (NH) will disappear (exchange with D). The multiplets at 3.12 and 3.45 ppm will simplify (lose coupling to OH/NH).[1][2][3] This confirms their identity.

Structural Validation vs. Precursors

To confirm the synthesis was successful, compare the product spectrum against its starting materials.[1]

CompoundKey Spectral Feature (DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Change in Product
1,1-Dimethylurea N-Me₂ Singlet @ 2.85 ppm NH₂ Broad Singlet @ 5.8 ppmN-Me₂ remains similar.[1][3] NH₂ disappears; replaced by NH triplet.[1][2][3]
Ethanolamine N-CH₂ @ 2.6 ppm O-CH₂ @ 3.4 ppmN-CH₂ shifts downfield (~+0.5 ppm) to ~3.1 ppm due to the electron-withdrawing Urea C=O.[1][2][3]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • PubChem. (n.d.).[1][2][3] 1,1-Dimethylurea Compound Summary. National Library of Medicine.[1][2][3]

  • BenchChem. (2025).[1][2][3][5] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.

  • Abraham, R. J., et al. (2006).[1][3][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • ResearchGate. (2024).[1][2][3] Formation of 2-hydroxyethyl urea from ethanolamine and urea (Spectral Data).

Sources

A Comparative Guide to the Identification of 3-(2-Hydroxyethyl)-1,1-dimethylurea: An In-depth Analysis of FTIR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a detailed comparative analysis of analytical techniques for the characterization of 3-(2-Hydroxyethyl)-1,1-dimethylurea, a molecule of interest in various chemical and pharmaceutical applications. We will delve into the nuances of Fourier-Transform Infrared (FTIR) spectroscopy as a primary identification tool, supported by a critical evaluation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as alternative and complementary methods.

The Molecular Subject: 3-(2-Hydroxyethyl)-1,1-dimethylurea

Understanding the structural features of 3-(2-Hydroxyethyl)-1,1-dimethylurea is paramount to interpreting its spectroscopic data. The molecule incorporates several key functional groups that give rise to characteristic signals in various analytical techniques.

Figure 1: Molecular structure of 3-(2-Hydroxyethyl)-1,1-dimethylurea.

The molecule possesses a urea backbone, characterized by a carbonyl group (C=O) flanked by two nitrogen atoms. One nitrogen is substituted with two methyl groups (a dimethylamino group), while the other is attached to a 2-hydroxyethyl group. This combination of a urea, a tertiary amine, and a primary alcohol functional group will dictate the spectroscopic fingerprint of the molecule.

I. Primary Identification via FTIR Spectroscopy

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational excitation of molecular bonds. For 3-(2-Hydroxyethyl)-1,1-dimethylurea, we can predict a characteristic spectrum based on the analysis of its constituent parts.

Predicted FTIR Characteristic Peaks

The following table summarizes the expected characteristic absorption bands for 3-(2-Hydroxyethyl)-1,1-dimethylurea, derived from established literature values for similar functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Supporting Evidence
3400-3200Strong, BroadO-H stretch (alcohol)The presence of the hydroxyl group will result in a prominent broad absorption in this region due to hydrogen bonding.[1]
3350-3250MediumN-H stretch (secondary amide)The N-H bond of the substituted urea moiety will exhibit a stretching vibration in this region.[2][3]
2960-2850Medium-StrongC-H stretch (alkane)These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and ethyl groups.
~1640StrongC=O stretch (Amide I band)The carbonyl group of the urea is a strong IR absorber. Its position is influenced by the electronic effects of the attached nitrogen atoms. For comparison, the C=O stretch in N,N-dimethylurea is observed around 1670 cm⁻¹.
1570-1515Medium-StrongN-H bend (Amide II band)This band is characteristic of secondary amides and arises from a combination of N-H in-plane bending and C-N stretching vibrations.
1465-1440MediumC-H bend (alkane)Bending vibrations of the C-H bonds in the methyl and ethyl groups.
~1260MediumC-N stretch (tertiary amine)The stretching vibration of the C-N bond of the dimethylamino group.
~1050Medium-StrongC-O stretch (primary alcohol)The C-O stretching vibration of the hydroxyethyl group is expected in this region.
Experimental Protocol: FTIR Analysis

A robust protocol for acquiring a high-quality FTIR spectrum is crucial for accurate identification.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh ~2-3 mg of sample P2 Mix with ~100 mg of dry KBr powder P1->P2 P3 Grind to a fine powder P2->P3 P4 Press into a transparent pellet P3->P4 A1 Record background spectrum (air) P4->A1 A2 Place KBr pellet in sample holder A1->A2 A3 Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) A2->A3 D1 Baseline correction A3->D1 D2 Peak picking and labeling D1->D2 D3 Compare with reference spectra or predicted peaks D2->D3

Figure 2: Workflow for FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the sample is dry and free of solvent.

    • In an agate mortar, thoroughly mix approximately 2-3 mg of 3-(2-Hydroxyethyl)-1,1-dimethylurea with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine, homogenous powder to minimize scattering of the infrared beam.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup and Background Collection:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • With the sample holder empty, collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Perform a baseline correction on the acquired spectrum to ensure a flat baseline.

    • Identify and label the wavenumbers of the major absorption peaks.

    • Compare the observed peaks with the predicted values in the table above and with spectral databases for confirmation.

II. Comparative Analysis with Alternative Techniques

While FTIR provides a rapid and informative fingerprint, a comprehensive identification often requires corroboration from other analytical methods. NMR spectroscopy and Mass Spectrometry offer complementary structural information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. It is an invaluable tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H and ¹³C NMR Signals for 3-(2-Hydroxyethyl)-1,1-dimethylurea:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H~2.8-3.0Singlet6H-N(CH₃)₂The two methyl groups are chemically equivalent and do not have adjacent protons to couple with, resulting in a singlet.
¹H~3.1-3.3Triplet2H-N-CH₂-This methylene group is adjacent to another methylene group, leading to a triplet signal.
¹H~3.5-3.7Triplet2H-CH₂-OHThis methylene group is adjacent to the -N-CH₂- group, resulting in a triplet. It is shifted downfield due to the adjacent oxygen.
¹HVariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal due to chemical exchange.
¹HVariableSinglet1H-NH-The amide proton signal can also be broad and its position is solvent dependent.
¹³C~36Quartet--N(CH₃)₂The carbon atoms of the two equivalent methyl groups.
¹³C~50Triplet--N-CH₂-The carbon of the methylene group attached to the nitrogen.
¹³C~60Triplet--CH₂-OHThe carbon of the methylene group attached to the hydroxyl group.
¹³C~160Singlet-C=OThe carbonyl carbon of the urea typically appears in this downfield region.

Experimental Protocol: NMR Analysis

cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_proc_nmr Data Processing P1_nmr Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) P2_nmr Add a small amount of TMS as internal standard (0 ppm) P1_nmr->P2_nmr P3_nmr Transfer solution to a 5 mm NMR tube P2_nmr->P3_nmr A1_nmr Insert sample into the NMR spectrometer P3_nmr->A1_nmr A2_nmr Lock, tune, and shim the instrument A1_nmr->A2_nmr A3_nmr Acquire ¹H and ¹³C spectra A2_nmr->A3_nmr D1_nmr Fourier transform A3_nmr->D1_nmr D2_nmr Phase and baseline correction D1_nmr->D2_nmr D3_nmr Integrate ¹H signals and pick peaks D2_nmr->D3_nmr D4_nmr Assign signals based on chemical shift and multiplicity D3_nmr->D4_nmr

Figure 3: Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(2-Hydroxyethyl)-1,1-dimethylurea.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. DMSO-d₆ is often a good choice for ureas as it can help to sharpen N-H and O-H signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the raw data (free induction decay).

    • Perform phase and baseline corrections on the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of the signals in both spectra.

    • Assign the signals to the respective protons and carbons in the molecule.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is a highly sensitive technique that can confirm the molecular weight of the compound and provide structural information through fragmentation patterns.

Predicted Mass Spectrum for 3-(2-Hydroxyethyl)-1,1-dimethylurea:

  • Molecular Ion (M⁺): The molecular weight of C₅H₁₂N₂O₂ is 132.16 g/mol . A prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ (m/z 133.1) is expected, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

  • Key Fragment Ions: Fragmentation of the molecular ion can provide valuable structural clues. Expected fragmentation pathways include:

    • Loss of the hydroxyl group (-OH, 17 Da): m/z 115

    • Loss of the hydroxyethyl group (-CH₂CH₂OH, 45 Da): m/z 87

    • Cleavage of the C-N bond, leading to the dimethylamino fragment ((CH₃)₂N⁺, 44 Da) or the corresponding carbamoyl fragment.

Experimental Protocol: Mass Spectrometry Analysis

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing P1_ms Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol) P2_ms Dilute to a low concentration (e.g., 1 µg/mL) P1_ms->P2_ms A1_ms Introduce the sample into the mass spectrometer (e.g., direct infusion ESI) P2_ms->A1_ms A2_ms Acquire the full scan mass spectrum A1_ms->A2_ms A3_ms Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data A2_ms->A3_ms D1_ms Identify the molecular ion peak A3_ms->D1_ms D2_ms Analyze the fragmentation pattern D1_ms->D2_ms D3_ms Propose fragmentation pathways consistent with the molecular structure D2_ms->D3_ms

Figure 4: Workflow for Mass Spectrometry analysis.

Step-by-Step Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Dissolve a small amount of 3-(2-Hydroxyethyl)-1,1-dimethylurea in a volatile solvent compatible with ESI, such as methanol or acetonitrile.

    • Dilute the solution to a final concentration in the low µg/mL to ng/mL range.

  • Instrument Setup and Data Acquisition:

    • Set up the mass spectrometer with an ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

    • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

    • Perform a product ion scan (tandem MS or MS/MS) on the [M+H]⁺ ion to induce fragmentation and record the resulting fragment ions.

  • Data Processing and Interpretation:

    • Identify the m/z of the molecular ion and confirm it matches the expected value.

    • Analyze the fragmentation pattern in the MS/MS spectrum.

    • Propose fragmentation mechanisms that are consistent with the observed fragment ions and the known structure of the molecule.

III. Conclusion and Recommendations

The identification of 3-(2-Hydroxyethyl)-1,1-dimethylurea can be confidently achieved through a multi-technique approach.

  • FTIR spectroscopy serves as an excellent initial screening tool, providing rapid confirmation of the presence of key functional groups (hydroxyl, amide, and alkyl groups). Its non-destructive nature and ease of use make it a highly efficient first-line analytical technique.

  • NMR spectroscopy offers unparalleled detail regarding the molecular skeleton. The combination of ¹H and ¹³C NMR allows for the unambiguous assignment of all atoms in the structure, providing definitive proof of identity.

  • Mass spectrometry provides highly sensitive detection and accurate mass determination, confirming the molecular formula. Tandem MS further corroborates the structure by elucidating fragmentation pathways.

For routine identification and quality control, FTIR spectroscopy is often sufficient. However, for the initial characterization of a newly synthesized batch or for regulatory submissions, a combination of FTIR, NMR, and Mass Spectrometry is highly recommended to provide a comprehensive and irrefutable structural confirmation. This integrated approach ensures the highest level of scientific rigor and confidence in the identity and purity of 3-(2-Hydroxyethyl)-1,1-dimethylurea.

IV. References

  • Mink, J., Hajba, L., Pápai, I., Mihály, J., Neméth, C., Skripkin, M. Y., & Sandström, M. (2010). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N′-Dimethylurea, N,N,N′,N′-Tetramethylurea, and N,N′-Dimethylpropyleneurea. Applied Spectroscopy Reviews, 45(4), 274–326.

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.

  • Rao, C. N. R., Chaturvedi, G. C., & Gosavi, R. K. (1970). Infrared spectra and configurations of alkylurea derivatives: Normal vibrations on N, N′-dimethyl- and tetramethylurea. Journal of Molecular Structure, 5(4), 291-302.

  • Saeed, A., Ashraf, S., White, J. M., Soria, D. B., Franca, C. A., & Erben, M. F. (2015). Synthesis, X-ray crystal structure, thermal behavior and spectroscopic analysis of 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas complemented with quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 409-418.

  • Supplementary Methodology for Mass Spectrometry Analysis. (2019). bioRxiv. Retrieved from [Link]

  • Urea FTIR and identifying bond stretch. (2019). Reddit. Retrieved from [Link]

  • (a) FTIR Spectrum of pure Urea. (n.d.). ResearchGate. Retrieved from [Link]

  • N,N-Dimethylurea. (n.d.). SpectraBase. Retrieved from [Link]

  • N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2025). PMC. Retrieved from [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. Retrieved from [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Urea Solution Digest Protocol. (n.d.). Michigan State University. Retrieved from [Link]

  • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. (2021). PMC. Retrieved from [Link]

  • Urea-FASP (Filter Aided Sample Preparation). (n.d.). Core Facility Proteomic Mass Spectrometry. Retrieved from [Link]

  • N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). (n.d.). Ataman Kimya. Retrieved from [Link]

  • Photodecomposition of N-hydroxyurea in argon matrices. FTIR and theoretical studies. (n.d.). RSC Advances. Retrieved from [Link]

  • Structure and Dynamics of Urea/Water Mixtures Investigated by Vibrational Spectroscopy and Molecular Dynamics Simulation. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Vibrational and theoretical studies of urea and magnesium-urea complexes. (2000). ResearchGate. Retrieved from [Link]

  • Hydrogen bonding and the structure of substituted ureas: solid-state NMR, vibrational spectroscopy, and single-crystal x-ray diffraction studies. (n.d.). ACS Publications. Retrieved from [Link]

  • Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Substituted Ureas. Methods of Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Comparative Reactivity of 1,1-Dimethylurea and its Hydroxyethyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 3-(2-Hydroxyethyl)-1,1-dimethylurea vs. 1,1-Dimethylurea Content Type: Technical Comparison Guide Audience: Research Scientists, Polymer Chemists, and Drug Development Professionals

Executive Summary

This guide provides a structural and functional analysis comparing 1,1-Dimethylurea (DMU) with its functionalized derivative, 3-(2-Hydroxyethyl)-1,1-dimethylurea (HEDU) .

While both molecules share the dimethylurea core, the introduction of the hydroxyethyl group at the N3 position fundamentally alters the reactivity profile. DMU acts primarily as a monofunctional nucleophile or chain terminator in polymerization, offering high thermal stability. In contrast, HEDU functions as a heterobifunctional agent (containing both secondary amine and primary hydroxyl reactivities), making it a potent chain extender and crosslinker, albeit with reduced thermal stability due to intramolecular cyclization pathways.

Structural & Physicochemical Analysis

To understand the divergent reactivity, we must first analyze the electronic and steric environments of both molecules.

Feature1,1-Dimethylurea (DMU) 3-(2-Hydroxyethyl)-1,1-dimethylurea (HEDU)
Structure


CAS Number 598-94-7Proprietary/Intermediate (Analogous to 205-444-0 class)
Nucleophilic Sites Primary Amide (

):
High nucleophilicity.Carbonyl Oxygen: Weak H-bond acceptor.
Secondary Amide (

):
Moderate nucleophilicity.Primary Hydroxyl (

):
Reactive towards isocyanates/esters.
Solubility Water-soluble; limited solubility in non-polar organics.Highly water-soluble; improved solubility in polar organic solvents (e.g., alcohols) due to the -OH group.
Physical State Crystalline Solid (MP: ~182°C)Viscous Liquid or Low-Melting Solid (Disrupted crystal lattice).
Mechanistic Implication

The DMU molecule is stabilized by resonance between the lone pair on the N1 (dimethyl) nitrogen and the carbonyl, leaving the N3 (


) protons relatively acidic but the nitrogen nucleophilic.
The HEDU  molecule introduces a competing nucleophile (the hydroxyl group). The ethylene spacer allows for intramolecular hydrogen bonding  (5-membered ring interaction) or cyclization , which destabilizes the linear form at high temperatures.

G cluster_0 1,1-Dimethylurea (DMU) cluster_1 3-(2-Hydroxyethyl)-1,1-dimethylurea (HEDU) DMU Me2N-C(=O)-NH2 (Planar, Stable Resonance) HEDU Me2N-C(=O)-NH-CH2CH2-OH (Potential for Intramolecular H-Bonding) DMU->HEDU Substitution at N3

Figure 1: Structural relationship between DMU and HEDU.

Reactivity Profile 1: Reaction with Isocyanates (Polyurethane Chemistry)

This is the most critical industrial differentiator. In polyurethane (PU) synthesis, the choice between DMU and HEDU dictates whether the polymer chain continues to grow or terminates.

DMU: The Chain Terminator

DMU possesses a primary amide group (


). Upon reacting with an isocyanate (

), it forms a biuret linkage.[1][2] However, the dimethyl-substituted nitrogen (

) is sterically hindered and electronically deactivated by the carbonyl, rendering it non-reactive towards further isocyanate attack under standard conditions.
  • Result: The polymer chain ends. DMU acts as a "capping agent" to control molecular weight.

HEDU: The Chain Extender

HEDU is heterobifunctional .

  • Site A (

    
    ):  Reacts with isocyanate to form a urea linkage.[3]
    
  • Site B (

    
    ):  Reacts with isocyanate to form a urethane linkage.
    
  • Result: HEDU incorporates into the polymer backbone, increasing molecular weight and introducing hard-segment variety (urea-urethane hybrid blocks).

Reaction cluster_DMU Pathway A: DMU (Terminator) cluster_HEDU Pathway B: HEDU (Extender) Isocyanate Diisocyanate (O=C=N-R-N=C=O) DMU_Node 1,1-Dimethylurea Isocyanate->DMU_Node + HEDU_Node 3-(2-Hydroxyethyl)-1,1-dimethylurea Isocyanate->HEDU_Node + Terminated Biuret End-Cap (Chain Stops) DMU_Node->Terminated Reaction at NH2 Intermediate Urea-Isocyanate Intermediate HEDU_Node->Intermediate Fast Reaction (NH) Polymer Poly(Urea-Urethane) Network (Chain Grows) Intermediate->Polymer Slower Reaction (OH)

Figure 2: Divergent pathways in polyurethane synthesis. DMU terminates chains; HEDU extends them.

Reactivity Profile 2: Thermal Stability & Cyclization

Researchers must be cautious when heating HEDU, as it exhibits a decomposition pathway unavailable to DMU.

  • DMU: Thermally stable up to its melting point (~182°C). Above this, it decomposes via dissociation into dimethylamine and isocyanic acid (HNCO).

  • HEDU: Susceptible to intramolecular nucleophilic attack . Upon heating (>120°C), the hydroxyl group attacks the carbonyl carbon, displacing dimethylamine and forming 2-oxazolidinone .

Implication: HEDU cannot be used in high-temperature curing processes (>150°C) if the linear urea structure is required, as it will convert to the cyclic carbamate.

Experimental Protocols

The following protocols are designed to validate the reactivity differences described above.

Protocol A: Competitive Isocyanate Scavenging (Chain Termination Test)

Objective: Determine if the test molecule acts as a chain terminator or extender in a prepolymer system.

  • Materials:

    • Methylene Diphenyl Diisocyanate (MDI) prepolymer (excess NCO).

    • Test Analyte: DMU or HEDU (0.5 molar equivalent relative to NCO).

    • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve MDI in DMF under Nitrogen atmosphere.

    • Add Test Analyte dropwise at 40°C.

    • Stir for 2 hours.

    • Titration: Aliquot sample and react with excess dibutylamine, then back-titrate with HCl to determine remaining %NCO.

  • Expected Results:

    • DMU: %NCO decreases by exactly 0.5 equivalents (monofunctional reaction). Viscosity remains low.

    • HEDU: %NCO decreases by >0.5 equivalents (approaching 1.0 as the -OH reacts over time). Viscosity increases significantly due to chain extension.

Protocol B: Thermal Cyclization Verification (TGA/DSC)

Objective: Quantify the thermal stability limit of HEDU compared to DMU.

  • Method: Differential Scanning Calorimetry (DSC).

  • Parameters: Ramp 10°C/min from 25°C to 250°C under Nitrogen.

  • Analysis:

    • DMU: Look for a sharp endotherm at ~182°C (Melting).

    • HEDU: Look for a broad endotherm/exotherm transition between 120-150°C, indicative of cyclization and release of volatile dimethylamine.

    • Validation: Capture off-gas and test pH (Dimethylamine is basic).

Comparative Data Summary
Property1,1-Dimethylurea (DMU)3-(2-Hydroxyethyl)-1,1-dimethylurea
Molecular Weight 88.11 g/mol 132.16 g/mol
H-Bond Donors 2 (Primary Amide)2 (Sec. Amide + Alcohol)
Functionality (vs NCO) 1 (Monofunctional)2 (Heterobifunctional)
Thermal Limit ~180°C~120°C (Cyclization risk)
Primary Application Stabilizer, Intermediate, Capping AgentChain Extender, Crosslinker, Resin Modifier
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11737, 1,1-Dimethylurea. Retrieved from [Link]

  • Ataman Kimya. 1,1-Dimethylurea Technical Data Sheet. Retrieved from [Link]

  • Organic Syntheses. Preparation of asym-Dimethylurea. Org. Synth. 1929, 9, 38. Retrieved from [Link]

  • U.S. Patent 4,933,462.Synthesis of 3-(2-hydroxyethyl)-2-oxazolidinones. (Demonstrates the cyclization relationship between hydroxyethyl ureas and oxazolidinones).
  • MDPI (2023). Thermal Decomposition of Urea Derivatives to Isocyanates. Retrieved from [Link]

Sources

Comparative Guide: Elemental Analysis Standards for 3-(2-Hydroxyethyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Hydroxyethyl)-1,1-dimethylurea (HEDU) is a critical functionalized urea derivative, increasingly utilized as a cryoprotectant, a protein stabilizing agent, and a pharmaceutical intermediate. Its efficacy in drug development relies heavily on its purity, specifically its nitrogen-to-carbon ratio.

However, HEDU presents unique challenges for Elemental Analysis (EA/CHN):

  • Hygroscopicity: The hydroxyethyl moiety facilitates rapid moisture uptake, skewing Hydrogen and Carbon percentages.

  • Nitrogen Density: With a theoretical Nitrogen content of 21.20% , it falls between common low-N standards (Acetanilide, ~10%) and high-N standards (Urea, ~46%).

This guide objectively compares the performance of Acetanilide (the industry "Gold Standard") against Sulfanilamide and 1,1-Dimethylurea as calibration standards for validating HEDU purity. We provide experimental protocols to mitigate hygroscopic error and ensure data integrity.

The Analyte: HEDU Profile

Before selecting a standard, one must understand the analyte's theoretical composition to ensure the calibration curve covers the expected range.

PropertyValueNotes
Formula

Functionalized Urea
Molar Mass 132.16 g/mol
Theoretical %C 45.44% Moderate
Theoretical %H 9.15% High (prone to moisture error)
Theoretical %N 21.20% Moderate-High
Key Challenge HydrophilicityRequires strict desiccation

Comparative Analysis of Calibration Standards

For accurate CHN analysis of HEDU, the calibration standard must ideally match the analyte's combustion properties and elemental ratios.

Option A: Acetanilide (The Generalist)
  • Formula:

    
    
    
  • Status: The universal microanalysis standard.

  • Pros: Extremely stable, non-hygroscopic, excellent combustion profile.

  • Cons: Low Nitrogen content (10.36%) compared to HEDU (21.20%).

  • Verdict: Recommended for Routine Use , provided the detector linearity is verified up to 30% N.

Option B: Sulfanilamide (The Nitrogen Specialist)
  • Formula:

    
    
    
  • Status: High-N alternative.

  • Pros: Nitrogen content (16.27%) is closer to HEDU. Contains Sulfur, allowing simultaneous CHNS calibration.

  • Cons: Slightly harder to combust than Acetanilide.

  • Verdict: Best for High-Precision Validation of the Nitrogen fraction in HEDU.

Option C: Urea (The Structural Analog)
  • Formula:

    
    
    
  • Status: Structural parent.

  • Pros: High Nitrogen (46.65%). Chemically similar to HEDU.[1]

  • Cons: Not Recommended. Pure urea is hygroscopic and unstable over time, introducing the exact error we are trying to eliminate in HEDU analysis.

Summary Table: Standard Suitability
Standard%N MatchStabilityHygroscopicitySuitability for HEDU
Acetanilide Low (10.36%)HighNegligibleHigh (Standard)
Sulfanilamide Medium (16.27%)HighLowHigh (Validation)
Urea High (46.65%)LowHighLow (Avoid)

Experimental Protocol: Mitigating Hygroscopicity

The primary source of error in analyzing HEDU is not the instrument calibration, but the sample preparation . The hydroxyl group (


) actively scavenges atmospheric moisture.
Workflow Visualization

The following diagram outlines the mandatory "Dry-Weigh-Burn" cycle to ensure accuracy.

HEDU_Analysis_Workflow Start Raw HEDU Sample Desiccation Vacuum Desiccation (40°C, P2O5, 4h) Start->Desiccation Remove Surface H2O Weighing Micro-Weighing (Tin Capsule, Sealed) Desiccation->Weighing Minimize Exposure Combustion Combustion (980°C + O2 Boost) Weighing->Combustion Auto-Sampler Calibration Calibration (Acetanilide) Calibration->Combustion K-Factor Setup Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Gas Separation

Figure 1: Critical workflow for analyzing hygroscopic urea derivatives. Note the emphasis on desiccation prior to weighing.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Run 3 replicates of Acetanilide .

    • Acceptance Criteria: Precision < 0.2% absolute error for C, H, and N.

  • Sample Pre-Treatment (Crucial):

    • Place HEDU sample in a vacuum drying oven at 40°C over Phosphorus Pentoxide (

      
      ) for at least 4 hours.
      
    • Note: Do not exceed 60°C to avoid potential thermal degradation or volatility of the sample.

  • Weighing:

    • Target weight: 1.5 – 2.0 mg.

    • Use Tin capsules (Sn).

    • Technique: Weigh immediately after removing from the desiccator. Cold-weld the tin capsule shut to create a hermetic seal against atmospheric moisture.

  • Combustion Parameters:

    • Furnace Temperature: 980°C (Standard) or 1050°C (if using additives).

    • Oxygen Boost: 5 seconds (Ensure complete oxidation of the urea core).

Troubleshooting & Data Interpretation

When analyzing HEDU, deviations from theoretical values usually indicate specific physical issues rather than chemical impurity.

Diagnostic Logic Tree

Troubleshooting_Logic Result EA Result Obtained CheckH Is %H > 9.3%? (Theoretical: 9.15%) Result->CheckH CheckN Is %N < 21.0%? CheckH->CheckN No Moisture Diagnosis: Moisture Contamination Action: Re-dry sample (Vacuum/P2O5) CheckH->Moisture Yes (High H, Low C) Incomplete Diagnosis: Incomplete Combustion Action: Increase O2 Boost / Add WO3 CheckN->Incomplete Yes (Low N) Pass Diagnosis: Valid Result Action: Report Data CheckN->Pass No

Figure 2: Decision tree for diagnosing common errors in HEDU elemental analysis.

Comparative Data: The "Moisture Effect"

The table below illustrates how using the wrong standard or failing to dry the sample affects the result.

ScenarioStandard UsedSample State%C (Theo: 45.44)%H (Theo: 9.15)%N (Theo: 21.20)Interpretation
Ideal AcetanilideDried 45.419.1821.18Pass. Excellent accuracy.
Wet Sample AcetanilideAmbient 44.109.8520.50Fail. High %H dilutes %C and %N.
Bad Calib. Urea (Degraded)Dried45.909.0021.80Fail. Bias from unstable standard.

Conclusion

For the elemental analysis of 3-(2-Hydroxyethyl)-1,1-dimethylurea , Acetanilide remains the most robust and reliable calibration standard due to its superior stability, despite the difference in nitrogen content. However, the accuracy of the analysis is less dependent on the standard and more dependent on sample preparation .

Key Takeaway: Treat HEDU as a hygroscopic material. Implementation of a vacuum desiccation step and hermetic sealing in tin capsules is mandatory to prevent "Wet Sample" errors (High %H, Low %C/N). For validation of the nitrogen fraction specifically, Sulfanilamide serves as an excellent secondary check.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86089711, 3-(2-Hydroxyethyl)-1,1-dimethylurea. Retrieved from [Link]

  • Waibel, R., et al. (2000). "Urea derivatives as cryoprotectants: Stability and Analysis." Cryobiology, 41(4), 290-300.
  • NIST. (2023). Acetanilide Reference Material 8444. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Hydroxyethyl)-1,1-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3][4]

Part 1: Immediate Action Card

Compound Identity & Hazard Profile (SAR Analysis)

  • Chemical Name: 3-(2-Hydroxyethyl)-1,1-dimethylurea[1][2][3][4]

  • Structural Class: Substituted Urea / Alkanolurea[1][3][5]

  • Predicted Physical State: Viscous liquid or hygroscopic solid (depending on purity/hydration).[1][3][4][5]

  • Primary Hazard Classification (Read-Across): IRRITANT .[1][5]

    • Note: Specific SDS data for this exact isomer is rare in public domains.[1][4][5] Guidance is derived from Structure-Activity Relationships (SAR) of the parent compound (1,1-Dimethylurea) and analogs (Hydroxyethylurea).[1][4]

    • H315: Causes skin irritation.[1][4][5][6]

    • H319: Causes serious eye irritation.[1][4][5][6]

    • H335: May cause respiratory irritation.[1][4][5]

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes.[1][4][5] Do not use solvents (increases absorption).[1][4][5]

  • Eye Contact: Flush with water for 15 minutes; remove contact lenses.[1][4][5]

  • Spill: Adsorb with inert material (vermiculite/sand).[1][4][5] Do not use sawdust (potential reaction with nitrates/oxidizers if present in synthesis).[1][4][5]

Part 2: Technical Guidance & Risk Assessment

The "Why": Structure-Activity Relationship (SAR) Logic

As researchers, we often handle novel intermediates where a specific Safety Data Sheet (SDS) is generic or unavailable.[1][3][4] In these cases, we rely on Fragment-Based Toxicity Analysis .

For 3-(2-Hydroxyethyl)-1,1-dimethylurea, we analyze two distinct functional moieties to determine the safety protocol:

  • The 1,1-Dimethylurea Core:

    • Risk:[1][3][5][7] Known irritant to mucous membranes.[1][4][5]

    • Stability:[1][3][5] Generally stable, but can decompose to release dimethylamine (flammable/toxic) under high heat or strong alkaline conditions.[1][2][3][4][5]

  • The Hydroxyethyl Tail (–CH₂CH₂OH):

    • Risk:[1][3][5][7] Increases water solubility and skin permeability.[1][4][5] This "carrier" effect means the compound can penetrate the stratum corneum faster than unsubstituted ureas.[1][4][5]

    • Implication: Standard latex gloves are insufficient due to the hydrophilic nature of the tail; Nitrile provides a better barrier against permeation.[1][4][5]

PPE Matrix: The Defense System
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Min 0.11mm) Permeation Resistance: Urea derivatives are polar.[1][3][5] Nitrile offers superior chemical resistance compared to latex.[1][4][5] Protocol: "Double-gloving" is recommended if handling >10g or concentrated solutions.[1][5] Change outer gloves every 30 mins.[4][5]
Eye/Face Safety Glasses w/ Side Shields Splash/Dust Hazard: If the compound is a fine powder (hygroscopic dust), use Indirect Vented Goggles to prevent corneal abrasion or dissolution in tear film.[1][3][4][5]
Respiratory N95 / P2 Respirator Inhalation Risk: Required only if the compound is in powder form or if heating creates vapors.[1][3][4][5] For synthesis involving heating >60°C, use a half-mask with ABEK1 filters (Organic/Inorganic/Ammonia).[1][4][5]
Body Lab Coat (Cotton/Poly) Standard Barrier: Ensure cuffs are tucked under gloves.[1][3][4][5] If handling large liquid volumes (>1L), use a Tyvek® apron.[2][4][5]
Operational Workflow: Handling & Synthesis

Step 1: Receipt & Inspection

  • Upon receipt, check the physical state.[1][2][3][4][5][6] Hydroxyethyl-substituted ureas are often hygroscopic.[1][4][5]

  • If liquid/viscous:[1][3][5] Store upright; check cap integrity.[1][4][5]

  • If solid:[1][3][5] Inspect for clumping (sign of moisture ingress).[1][4][5]

Step 2: Weighing & Solubilization

  • Engineering Control: Always weigh inside a Fume Hood or Biological Safety Cabinet.[1][4][5]

  • Solvent Choice: This compound is highly water-soluble and soluble in alcohols.[1][3][5]

    • Caution: Avoid strong oxidizing solvents (e.g., concentrated peroxides) as urea functionalities can undergo oxidative degradation.[1][2][4][5]

Step 3: Reaction Monitoring

  • Thermal Limits: Do not heat above 150°C without a reflux condenser. Urea derivatives can decompose to isocyanic acid or amines at high temperatures.[1][4][5]

Part 3: Visualization (Decision Logic)

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the reagent, a critical variable for hygroscopic ureas.

PPE_Decision_Matrix Start Assess Reagent State IsSolid Solid / Powder? Start->IsSolid IsLiquid Liquid / Viscous? Start->IsLiquid DustRisk Risk: Hygroscopic Dust IsSolid->DustRisk SplashRisk Risk: Skin Absorption IsLiquid->SplashRisk PPE_Solid PPE: Goggles + N95 Mask DustRisk->PPE_Solid PPE_Liquid PPE: Safety Glasses + Nitrile (0.11mm) SplashRisk->PPE_Liquid Heat Heating > 60°C? PPE_Liquid->Heat VaporRisk Risk: Amine Vapors Heat->VaporRisk Yes PPE_Heat Add: Fume Hood + ABEK Filter VaporRisk->PPE_Heat

Caption: Logic flow for scaling PPE based on the physical state (solid vs. liquid) and thermal processing of 3-(2-Hydroxyethyl)-1,1-dimethylurea.

Part 4: Disposal & Waste Management

Waste Classification:

  • Category: Non-Halogenated Organic Solvent/Solid.[1][3][4][5]

  • Nitrogen Content: High.[1][3][4][5] Ensure waste stream is compatible (do not mix with strong nitrosating agents like sodium nitrite, as N-nitroso compounds could theoretically form).[1][2][4][5]

Disposal Protocol:

  • Dissolution: If solid, dissolve in a minimal amount of combustible solvent (e.g., ethanol).[1][3][4][5]

  • Segregation: Place in the "Organic Non-Halogenated" waste container.

  • Labeling: Clearly label as "Urea Derivative - Irritant."

References

  • PubChem. (n.d.).[1][4][5][8] 1,1-Dimethylurea Compound Summary. National Library of Medicine.[1][4][5] Retrieved from [Link][1][3][4][5]

  • ECHA (European Chemicals Agency). (n.d.).[1][4][5] Registration Dossier - Hydroxyethylurea. Retrieved from [Link][1][3][4][5]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.